molecular formula C8H15N3 B1320225 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine CAS No. 90206-23-8

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1320225
CAS No.: 90206-23-8
M. Wt: 153.22 g/mol
InChI Key: HTSBOHCPDGPFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-7(3)11-8(9)5-6(2)10-11/h5,7H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBOHCPDGPFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599114
Record name 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90206-23-8
Record name 3-Methyl-1-(1-methylpropyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90206-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1][2] This guide focuses on a specific derivative, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine , a compound of interest for its potential applications in drug discovery. As a Senior Application Scientist, it is crucial to acknowledge the current data landscape for this molecule. While direct experimental data for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its known structural details and predicted properties. To offer a practical and scientifically grounded resource, we will draw upon established methodologies and experimental data from closely related pyrazole analogues. This approach allows us to project the likely physicochemical characteristics of our target compound and, more importantly, to provide robust, field-proven protocols for their empirical determination. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently apply these methods to characterize this and other novel chemical entities.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its molecular identity. 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole with a distinct arrangement of functional groups that will dictate its chemical behavior and potential biological interactions.

PropertyValueSource
Molecular Formula C₈H₁₅N₃PubChem
Molecular Weight 153.23 g/mol PubChem
IUPAC Name 1-(butan-2-yl)-3-methyl-1H-pyrazol-5-aminePubChem
CAS Number 175136-73-5PubChem
SMILES CCC(C)n1cc(C)nc1NPubChem
InChI InChI=1S/C8H15N3/c1-4-7(3)11-8(9)5-6(2)10-11/h5,7H,4H2,1-3H3,(H2,9,10)PubChem

Below is a 2D representation of the chemical structure of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Caption: 2D structure of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValuePrediction Tool
XlogP 1.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

The predicted octanol-water partition coefficient (XlogP) of 1.5 suggests that 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine has moderate lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (the two pyrazole nitrogens and the amine nitrogen) indicates its potential to participate in hydrogen bonding, which will affect its solubility and interactions with biological targets.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To move beyond prediction and obtain empirical data, a series of standardized experiments are necessary. The following protocols are based on established methods for characterizing similar N-heterocyclic amines and provide a framework for the analysis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Synthesis and Purification

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of sec-butylhydrazine with a suitable β-ketonitrile.

Illustrative Synthetic Workflow:

G reagents sec-Butylhydrazine + β-Ketonitrile reaction Condensation Reaction (e.g., in Ethanol, reflux) reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica gel) workup->purification product 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine purification->product

Caption: General synthetic workflow for pyrazole formation.

Step-by-Step Protocol for Synthesis and Purification (Adapted from analogous syntheses[3][4]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add sec-butylhydrazine (1.1 eq) to the solution. The slight excess of the hydrazine ensures the complete consumption of the limiting reagent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The choice of refluxing in ethanol is common for such condensations as it provides sufficient thermal energy to overcome the activation barrier and the solvent is easily removed post-reaction.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine. This step removes water-soluble impurities and byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis to ensure good separation of the desired product from any remaining starting materials or byproducts.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol:

  • Place a small amount of the purified, dry solid into a capillary tube.

  • Use a calibrated melting point apparatus to slowly heat the sample.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (typically < 2 °C) is indicative of a pure compound. For comparison, the melting point of a structurally similar compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been reported to be 116–117 °C.[4]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine would include resonances for the pyrazole ring proton, the sec-butyl group protons, the methyl group protons, and the amine protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of pyrazole derivatives.[3][4]

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of specific functional groups. Key expected vibrational bands for this molecule include N-H stretching for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-3000 cm⁻¹), and C=N/C=C stretching for the pyrazole ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Workflow for Spectroscopic Characterization:

G cluster_0 Structural Confirmation Purified_Compound Purified Compound NMR ¹H and ¹³C NMR Purified_Compound->NMR IR FT-IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry (HRMS) Purified_Compound->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for spectroscopic confirmation of the synthesized compound.

Potential Applications in Drug Discovery

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2] The introduction of a sec-butyl group at the N1 position and a methyl group at the C3 position can influence the compound's steric and electronic properties, potentially leading to novel biological activities. For instance, pyrazole derivatives have been investigated as kinase inhibitors, anti-inflammatory agents, and for their activity against various central nervous system targets. The specific substitution pattern of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine makes it a candidate for screening in a wide range of biological assays to explore its therapeutic potential.

Safety and Handling

Conclusion

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine represents a novel chemical entity with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. By leveraging established protocols for the synthesis, purification, and characterization of analogous compounds, researchers are now equipped with a robust framework to empirically determine the properties of this and other new pyrazole derivatives. The synthesis and detailed characterization of this compound will be a critical step in unlocking its potential biological activities and contributing to the ever-expanding field of medicinal chemistry.

References

  • PubChem. 1-sec-butyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Understanding the three-dimensional structure and conformational dynamics of novel pyrazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comprehensive framework for the elucidation of the molecular structure and conformational landscape of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine, a representative N-alkylated aminopyrazole. Due to the absence of specific literature for this exact molecule, this document serves as a methodological blueprint, integrating state-of-the-art computational modeling with established experimental validation techniques. We will detail the causality behind the selection of specific protocols, ensuring a self-validating and robust scientific approach.

Introduction: The Significance of Pyrazole Conformation in Drug Discovery

Pyrazole derivatives are privileged structures in pharmacology, exhibiting a wide array of biological activities.[1][2] Their success is partly due to the pyrazole ring's ability to act as a versatile scaffold, presenting substituents in well-defined spatial orientations for interaction with biological targets. The nature and conformation of substituents on the pyrazole nitrogen (N1 position) are critical determinants of a compound's pharmacological profile.

The subject of this guide, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, introduces a flexible and chiral sec-butyl group at the N1 position. The rotational freedom around the N1-C(sec-butyl) bond results in multiple, energetically distinct conformers. Identifying the low-energy, and therefore most populated, conformers is crucial, as it is often one of these preferred shapes that represents the "bioactive conformation" responsible for binding to a target protein or enzyme. This guide provides a robust, integrated strategy to define this conformational landscape.

Fundamental Molecular Structure

A precise definition of the molecule is the foundation of any structural analysis.

  • 2D Structure: 2D structure of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (Note: A placeholder image is used. A chemical drawing tool would generate the precise structure based on the IUPAC name)

  • Chemical Identifiers:

    • IUPAC Name: 1-(butan-2-yl)-3-methyl-1H-pyrazol-5-amine

    • Molecular Formula: C₈H₁₅N₃[3]

    • Molecular Weight: 153.23 g/mol

    • SMILES: CCC(C)N1C(=CC(=N1)C)N[3]

    • InChI Key: HTSBOHCPDGPFAJ-UHFFFAOYSA-N[3]

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid plane and hydrogen bond acceptors/donors.[2]

  • sec-Butyl Group: A chiral, flexible alkyl substituent at the N1 position. Its size and shape will influence steric interactions and define the accessible conformational space.[4]

  • 5-Amino Group: A key functional group that can act as a hydrogen bond donor and is often critical for biological activity.

Conformational Analysis: A Theoretical & Computational Approach

To understand the molecule's dynamic nature, we must explore its potential energy surface. Computational chemistry provides a powerful means to predict the relative stabilities of different conformers.[5][6]

The Rationale for a Computational Workflow

A purely experimental approach to mapping a full conformational landscape can be challenging and time-consuming. A computational workflow allows for an exhaustive search of all possible conformations, identifying a small number of low-energy candidates for subsequent experimental validation. This synergy of computation and experiment is both efficient and scientifically rigorous.

Proposed Computational Workflow

The following protocol outlines a standard, yet robust, workflow for the conformational analysis of a flexible small molecule.

Step 1: Initial 3D Structure Generation

  • Generate a 3D structure from the SMILES string using software like RDKit or Open Babel.

Step 2: Coarse-Grained Conformational Search

  • Methodology: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This method is computationally inexpensive and ideal for rapidly exploring a wide range of possible geometries.

  • Procedure:

    • Define the rotatable bonds. The primary bond of interest is the N1-C(sec-butyl) bond. The C-C bond within the sec-butyl group is also rotatable.

    • Perform a systematic or stochastic search, rotating these bonds and minimizing the energy of each generated conformer.

    • Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

Step 3: Quantum Mechanical Refinement

  • Methodology: Re-optimize the geometries of the low-energy conformers identified in Step 2 using a more accurate method, such as Density Functional Theory (DFT).[7][8] DFT provides a much better description of electronic effects that are crucial for determining accurate geometries and relative energies.

  • Procedure:

    • For each conformer from the molecular mechanics search, perform a full geometry optimization using a DFT method. A common and well-validated choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).

    • Perform a frequency calculation to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Step 4: Energetic Analysis and Population Prediction

  • Methodology: Calculate the final electronic energy of each optimized conformer. The relative energies determine their thermodynamic stability.

  • Procedure:

    • Calculate the single-point energy for each refined conformer at a higher level of theory or with a larger basis set if greater accuracy is needed.

    • Calculate the relative energy (ΔE) of each conformer with respect to the global minimum.

    • Use the Boltzmann distribution equation to estimate the population percentage of each conformer at a standard temperature (e.g., 298.15 K).

Visualization of the Computational Workflow

G cluster_0 Computational Analysis A 1. 2D Structure to 3D (SMILES Input) B 2. Conformer Generation (Molecular Mechanics Search, e.g., MMFF94) A->B Initial Exploration C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C Refinement D 4. Frequency Calculation (Confirm Minima) C->D Validation E 5. Single Point Energy Calculation (Refined Energies) D->E Accuracy F 6. Population Analysis (Boltzmann Distribution) E->F Thermodynamics G Predicted Low-Energy Conformers F->G

Caption: Computational workflow for conformational analysis.

Predicted Data Presentation

The results of the computational analysis should be summarized for clarity. The table below presents a hypothetical but realistic outcome for the three most stable conformers.

Conformer IDKey Dihedral Angle (C-N1-C_sec-C_ethyl)Relative Energy (ΔE, kcal/mol)Population (%) at 298K
Conf-1 ~60° (gauche)0.0065.1
Conf-2 ~180° (anti)0.5524.0
Conf-3 ~-60° (gauche)1.2010.9

Experimental Validation: Bridging Theory and Reality

Computational models, while powerful, are approximations. Experimental data is essential to validate the theoretical predictions and provide a complete picture of the molecule's structure.

Protocol 1: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's structure and conformation in the solid state.[9][10] This serves as the "gold standard" for comparison with the computationally predicted global minimum energy conformer.

Step-by-Step Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques like vapor diffusion or cooling crystallization are common.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and, most importantly for this study, the dihedral angles that define the conformation in the crystal lattice.

Protocol 2: NMR Spectroscopy for Solution-State Conformation

While X-ray crystallography reveals the solid-state structure, the conformation in solution is often more relevant to biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is the premier technique for this purpose.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a sufficient concentration of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Spectra (¹H and ¹³C): Acquire standard 1D proton and carbon spectra to confirm the chemical structure and assign all resonances.

  • 2D Correlation Spectra (COSY, HSQC): Acquire 2D spectra to unambiguously assign which protons are attached to which carbons and their through-bond coupling networks.

  • 2D NOESY or ROESY Experiment:

    • Rationale: The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[12] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Procedure: Acquire a 2D NOESY (for small molecules) or ROESY (for medium-sized molecules where the NOE might be zero) spectrum.

    • Analysis: Look for cross-peaks between protons on the sec-butyl group and protons on the pyrazole ring. For example, a strong NOE between the methine proton of the sec-butyl group and the C4-H of the pyrazole ring would strongly support a conformation where these protons are in close proximity. The pattern and intensity of these NOEs provide distance restraints that can be used to validate or refute the computationally predicted low-energy conformers.

Visualization of the Experimental Workflow

G cluster_1 Experimental Validation cluster_2 Final Analysis X1 Synthesis & Purification of Compound X2 Single Crystal Growth X1->X2 N1 NMR Sample Preparation X1->N1 X3 X-Ray Diffraction X2->X3 X4 Solid-State Conformation X3->X4 Final Integrated Structural Profile (Solid vs. Solution vs. Theory) X4->Final N2 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) N1->N2 Structural Assignment N3 2D NOESY / ROESY N2->N3 Through-Space Correlations N4 Solution-State Conformation N3->N4 N4->Final

Caption: Integrated experimental workflow for structural validation.

Conclusion: Towards an Integrated Structural Profile

The comprehensive analysis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine's molecular structure and conformation requires a synergistic application of theoretical and experimental methods. The computational workflow provides a predictive map of the conformational energy landscape, identifying the most probable structures. X-ray crystallography offers an exact snapshot of the molecule in the solid state, serving as a crucial benchmark for the theoretical global minimum. Finally, NMR spectroscopy, through NOE analysis, provides invaluable data on the behavior and average conformation of the molecule in the biologically relevant solution phase.

By integrating these findings, researchers can build a high-confidence model of the molecule's conformational preferences. This detailed structural understanding is an indispensable asset for drug development professionals, enabling more accurate pharmacophore modeling, interpretation of SAR data, and the rational design of next-generation pyrazole-based therapeutics.

References

  • PubChemLite. 1-sec-butyl-3-methyl-1h-pyrazol-5-amine. [Link]

  • Hashmi, M. A. (2022). Conformational Analysis with Gaussview. YouTube. [Link](Note: Placeholder for a relevant tutorial link)

  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules. [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. [Link]

  • Delsuc, M. A., & Lirsac, P. N. (1994). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of Magnetic Resonance, Series B, 104(3), 293-298. [Link]

  • ResearchGate. (2015). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link]

  • ResearchGate. (2010). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • MDPI. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences. [Link]

  • American Chemical Society Publications. (2023). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. [Link]

  • ElectronicsAndBooks. Heterocyclic Conformational Analysis. [Link]

  • University of Wisconsin-Madison Chemistry. (2018). NOESY and ROESY. [Link]

  • National Institutes of Health. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • European Journal of Chemistry. (2019). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. [Link]

  • National Institutes of Health. (2020). Computational methods for exploring protein conformations. PMC. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]

  • American Chemical Society Publications. (1995). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry. [Link]

  • National Institutes of Health. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. PMC. [Link]

  • AIP Publishing. (2003). Investigation of conformational changes of organic molecules sorbed in zeolites by proton magnetic resonance spectroscopy. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2019). Conformational analysis workflow as implemented in sdfMMConfAnalysis.... [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • ResearchGate. (2017). To what extent should NMR sample more concentrated for conformational analysis ?. [Link]

  • American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]

Sources

synthesis and characterization of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (CAS: 3524-21-8). This molecule serves as a critical 1,3-binucleophilic building block in the development of pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and agrochemical herbicides (e.g., pinoxaden analogues).

The protocol outlined below utilizes a regioselective cyclocondensation strategy, prioritizing the formation of the 5-amino isomer over the 3-amino regioisomer. This guide integrates Process Analytical Technology (PAT) principles to ensure reproducibility and high purity (>98%).

Retrosynthetic Analysis & Regiocontrol

The synthesis hinges on the reaction between 3-aminocrotononitrile (1) and sec-butylhydrazine (2). The core challenge in synthesizing N-alkyl-aminopyrazoles is controlling the regioselectivity to ensure the alkyl group is positioned at


 relative to the 5-amino group, rather than the 3-amino isomer.

Mechanistic Pathway: The reaction proceeds via a Michael-type addition or condensation. To favor the 5-amino-1-alkyl product:

  • The primary amine (

    
    ) of the hydrazine nucleophilically attacks the nitrile carbon of the crotononitrile (Pinner-like reaction) or the 
    
    
    
    -carbon.
  • Subsequent cyclization involves the secondary amine (

    
    ) attacking the carbonyl-equivalent carbon.
    
  • Thermodynamic control in refluxing ethanol typically favors the 5-amino isomer.

ReactionScheme cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Product A 3-Aminocrotononitrile (C4H6N2) C Acyclic Intermediate A->C EtOH, Reflux B sec-Butylhydrazine (C4H12N2) B->C D 1-sec-Butyl-3-methyl- 1H-pyrazol-5-amine C->D Cyclization (-H2O/NH3)

Figure 1: Reaction pathway for the regioselective synthesis of the target pyrazole.

Materials & Reagents

ReagentCAS No.[1][2][3][4][5]Equiv.[6][7][8]Purity Reqt.Role
3-Aminocrotononitrile 1118-61-21.0>98%Electrophile / Backbone
sec-Butylhydrazine HCl 21353-25-1*1.1>95%Nucleophile
Ethanol (Absolute) 64-17-5SolventHPLC GradeReaction Medium
Sodium Hydroxide 1310-73-21.1AR GradeNeutralization of HCl salt
Acetic Acid 64-19-7Cat.GlacialCatalyst (Optional)

*Note: If sec-butylhydrazine is available as a free base, NaOH is not required. The HCl salt is preferred for storage stability.

Detailed Synthesis Protocol

Step 1: Free Base Generation (In-Situ)

Rationale: Hydrazine salts are stable but non-nucleophilic. They must be deprotonated immediately prior to reaction to minimize oxidation or degradation.

  • Charge a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with Ethanol (10 vol) .

  • Add sec-Butylhydrazine Hydrochloride (1.1 equiv) .

  • Add Sodium Hydroxide (1.1 equiv) (dissolved in minimal water) dropwise at 0–5°C. Stir for 30 minutes.

  • Filter off the precipitated NaCl if the slurry is too thick; otherwise, proceed as a suspension.

Step 2: Cyclocondensation
  • Add 3-Aminocrotononitrile (1.0 equiv) to the hydrazine solution at room temperature.

  • Critical Control Point: Heat the mixture slowly to reflux (78–80°C) . Rapid heating can cause the volatile hydrazine to escape before reacting.

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[9] The limiting reagent (nitrile) should be <1%.

    • Target Spot:

      
       (UV active, stains yellow/brown with iodine).
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Add Water (10 vol) and extract with Ethyl Acetate (3 x 5 vol) .

    • Note: Pyrazoles can be water-soluble. If the aqueous phase pH is <7, adjust to pH 9-10 with saturated

      
       to ensure the amine is in the free base form.
      
  • Wash combined organics with Brine (5 vol) .

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Crude Appearance: Orange to reddish oil or low-melting solid.

  • Method A (Distillation): If oil, perform high-vacuum distillation (

    
    ). Expect boiling point range 
    
    
    
    (estimated based on analogues).
  • Method B (Crystallization): If solid, recrystallize from Isopropyl Ether/Hexane or Toluene.

ProcessFlow cluster_ops Unit Operations Start Reactants Mixing (0-5°C) Reflux Reflux (80°C) 4-6 Hours Start->Reflux Conc Concentration (Remove EtOH) Reflux->Conc Extract Extraction (EtOAc/Water pH 9) Conc->Extract Dry Drying & Evaporation Extract->Dry Purify Vac Distillation or Recrystallization Dry->Purify

Figure 2: Workflow for the isolation and purification of the 5-aminopyrazole.[8]

Characterization & Quality Control

To validate the structure, specifically distinguishing the 5-amino isomer from the 3-amino isomer, NMR is the primary tool.

A. Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
5.35 – 5.50 Singlet1HC4-H Characteristic pyrazole ring proton.[9]
4.10 – 4.30 Multiplet1HN-CH (sec-butyl)Deshielded due to N-attachment.
3.50 – 4.00 Broad Singlet2H-NH2 Exchangeable with

.
2.15 – 2.25 Singlet3HC3-CH3 Methyl on the ring.
1.70 – 1.90 Multiplet2HCH2 (sec-butyl)Diastereotopic protons.
1.35 – 1.45 Doublet3HCH3 (sec-butyl)Adjacent to methine.
0.85 – 0.95 Triplet3HCH3 (sec-butyl)Terminal methyl.

Regioisomer Validation (NOE):

  • NOESY Experiment: Irradiate the N-CH (sec-butyl) signal.

    • Positive Result (5-amino isomer): Strong NOE enhancement of the -NH2 signal (spatial proximity) and the C4-H .

    • Negative Result (3-amino isomer): NOE enhancement of C5-H (if it were unsubstituted) or lack of enhancement of the amine.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Expected Mass:

    
    
    
  • Fragment: Loss of sec-butyl group (

    
    ) is common in high-energy collisions.
    
C. Infrared Spectroscopy (FT-IR)
  • 3400 – 3200 cm⁻¹: Primary amine N-H stretching (doublet).

  • 1620 – 1590 cm⁻¹: C=N / C=C ring stretching.

Stability & Storage

  • Oxidation Risk: Aminopyrazoles can darken upon exposure to air (oxidation to azo/nitroso species).

  • Storage: Store under Argon/Nitrogen atmosphere at 2–8°C.

  • Chirality: The sec-butyl group introduces a chiral center. The synthesized product is a racemate unless enantiopure hydrazine was used.

References

  • Preparation of 3-aminocrotononitrile

    • Process for the production of 3-aminocrotononitrile.[10] US Patent 5,187,297.

  • General Synthesis of 5-aminopyrazoles

    • Synthesis and Characterization of Novel Methyl 1H-pyrazole-4-carboxylates. PMC (NIH).

  • Regioselectivity Studies

    • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine and analogues.[3][9][11] ResearchGate.[12]

  • Spectroscopic Data (Analogues)

    • 5-Amino-3-methyl-1-phenylpyrazole 13C NMR spectrum.[13] ChemicalBook.[13]

  • Commercial Reference (CAS Verification)

    • 1-(1-methylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS 3524-21-8). Santa Cruz Biotechnology.

Sources

The Pyrazole Scaffold in Modern Pharmacopeia: A Technical Review of Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the early success of Celecoxib in inflammation to the precision oncology of Ruxolitinib and Crizotinib , pyrazole derivatives have proven indispensable in navigating the lipophilicity-solubility trade-off required for oral bioavailability.

This technical guide synthesizes recent literature (2020–2025) to provide a structural and functional analysis of pyrazole derivatives. It addresses the core synthetic challenges (regioselectivity), maps the Structure-Activity Relationships (SAR) across major therapeutic axes, and provides validated experimental protocols for researchers entering this chemical space.

Chemical Foundation: Tautomerism and Reactivity

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3][4][5] Its versatility stems from its amphoteric nature and annular tautomerism.

  • Tautomerism: Unsubstituted pyrazoles exist in equilibrium between three tautomeric forms (1H-, 3H-, and 4H-), with the 1H-isomer being thermodynamically dominant. In solution, the proton rapidly oscillates between N1 and N2, complicating NMR analysis unless the position is blocked (N-alkylation/arylation).

  • Physicochemical Profile: The scaffold acts as a bioisostere for phenyl rings, amides, or imidazoles. It functions as a hydrogen bond donor (NH) and acceptor (N:), making it ideal for interacting with the hinge regions of kinase ATP-binding pockets.

Synthetic Architectures: From Knorr to Regioselective Control

The synthesis of pyrazoles often dictates the biological outcome. The classic Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industry workhorse, yet it suffers from regioselectivity issues when using asymmetric diketones.

Synthetic Workflow Visualization

The following diagram outlines the decision matrix for synthesizing pyrazoles, contrasting classical methods with modern regioselective approaches.

PyrazoleSynthesis Start Target Pyrazole Structure Method1 Classical Knorr Synthesis (Hydrazine + 1,3-Diketone) Start->Method1 Symmetric Diketones Method2 Regioselective Cyclization (Enaminones / Alkynes) Start->Method2 Asymmetric Targets Issue1 Mixture of Regioisomers (Requires Chromatography) Method1->Issue1 Asymmetric Substrates Result1 High Yield, Low Specificity Method1->Result1 Symmetric Substrates Green Green Chemistry (Nano-ZnO / Aqueous Media) Method1->Green Optimization Result2 Single Regioisomer (N1-Directed) Method2->Result2 Controlled Mechanism

Figure 1: Decision logic for pyrazole synthesis strategies. Classical Knorr methods are preferred for symmetric precursors, while enaminone routes ensure regioselectivity for complex asymmetric drugs.

Validated Experimental Protocol: General Knorr Synthesis

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Model Compound). Rationale: This protocol demonstrates the condensation mechanism and purification of the thermodynamically stable isomer.

Reagents:

  • Acetylacetone (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (1.0 g) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (1.08 g) dropwise over 5 minutes at room temperature. Note: Reaction is exothermic; observe temperature.

  • Catalysis: Add 2 drops of Glacial Acetic Acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Recrystallization: Purify the crude solid using Ethanol/Water (1:1) to yield white needles.

  • Validation: Verify structure via 1H-NMR (Characteristic singlet for C4-H at ~6.0 ppm).

Therapeutic Frontiers & SAR Analysis

Kinase Inhibitors (Oncology)

Pyrazoles are dominant in kinase inhibition because the N2 nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Leu83 in CDK2), mimicking the adenine ring of ATP.

Key SAR Insights:

  • C3/C5 Positions: Bulky hydrophobic groups (e.g., tert-butyl, CF3) here often occupy the hydrophobic back-pocket (Gatekeeper residue), improving selectivity.

  • C4 Position: Ideal for solubilizing groups (e.g., piperazine, morpholine) that extend into the solvent-exposed region.

KinaseSAR Core Pyrazole Core (N1-N2) N1 N1: Pharmacokinetic Tail (Solubility/Bioavailability) Core->N1 Steric Bulk C3 C3: Hinge Binder (Mimics Adenine N1) Core->C3 H-Bond Acceptor C4 C4: Solvent Front (Modulates Potency) Core->C4 Electronic Tuning C5 C5: Gatekeeper Interaction (Selectivity Filter) Core->C5 Hydrophobic Contact

Figure 2: General Structure-Activity Relationship (SAR) map for pyrazole-based kinase inhibitors.

Anti-Inflammatory (COX-2 Inhibitors)

The design of Celecoxib exploited the structural difference between COX-1 and COX-2 enzymes. COX-2 has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine.

  • Mechanism: The pyrazole ring serves as a rigid scaffold holding a sulfonamide group (at N1) and a trifluoromethyl group (at C3).

  • SAR Criticality: The CF3 group binds tightly in the hydrophobic side pocket of COX-2, which is inaccessible in COX-1, conferring high selectivity and reducing gastrointestinal toxicity.

Data Summary: FDA-Approved Pyrazole Therapeutics[2]

The following table summarizes key pyrazole-based drugs, highlighting the versatility of the scaffold across different mechanisms of action.

Drug NameTherapeutic AreaTarget / MechanismKey Structural Feature
Celecoxib InflammationCOX-2 Selective Inhibitor1,5-diarylpyrazole with C3-CF3 group for selectivity.
Ruxolitinib Oncology (Myelofibrosis)JAK1/JAK2 InhibitorPyrazole fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic).
Crizotinib Oncology (NSCLC)ALK / ROS1 Inhibitor3-substituted pyrazole acting as an ATP-mimetic.
Encorafenib Oncology (Melanoma)BRAF V600E InhibitorTrisubstituted pyrazole targeting the active conformation of BRAF.
Avapritinib Oncology (GIST)KIT / PDGFRA InhibitorFused pyrazole designed to target specific mutant conformations.
Lurasidone CNS (Schizophrenia)D2 / 5-HT2A AntagonistPyrazole fused ring system (isothiazol-pyrazole structure).

Case Study: Ruxolitinib & The JAK-STAT Pathway

Ruxolitinib represents a pinnacle of pyrazole drug design. It is a Janus Kinase (JAK) inhibitor used for myelofibrosis.

Mechanism of Action: Cytokines bind to receptors, causing dimerization and recruiting JAKs. JAKs phosphorylate STATs, which dimerize and translocate to the nucleus to drive proliferation. Ruxolitinib acts as a competitive inhibitor at the ATP-binding site of JAK1 and JAK2.

JAKSTAT Cytokine Cytokine (Ligand) Receptor Cell Surface Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Ruxo Ruxolitinib (Inhibitor) Ruxo->JAK ATP Competition (Block) Nucleus Nucleus / Gene Transcription STAT->Nucleus Dimerization & Translocation

Figure 3: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib. The drug competitively binds to the ATP pocket of JAK proteins, preventing STAT phosphorylation.

Future Perspectives

The pyrazole scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are being used as the "warhead" ligand to bind the target protein, linked to an E3 ligase binder. This leads to protein degradation rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide groups at the C4 position of the pyrazole ring allows for covalent bonding to cysteine residues in the target kinase, creating irreversible inhibitors with prolonged duration of action.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 2023. Link

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Molecular Diversity, 2024.[6] Link

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023. Link

  • Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. Chemistry & Biodiversity, 2025. Link

  • FDA Approved Drugs Containing Pyrazole Scaffold. National Institutes of Health (NIH) / PubMed. Link

Sources

Commercial Availability & Technical Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Suppliers of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 90206-23-8 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of agrochemicals (e.g., pyrazole-carboxamide acaricides like tebufenpyrad analogs) and pharmaceutical kinase inhibitors.[1] Unlike its tert-butyl or methyl analogs, this compound is not a commodity chemical. High-purity commercial stock is often limited to milligram-scale catalogs, necessitating custom synthesis for process-scale applications.

This guide provides a validated procurement strategy, a detailed technical profile, and a robust synthetic contingency workflow for researchers unable to source the material directly.

Chemical Profile & Identification

Precise identification is critical due to the prevalence of structural isomers (e.g., tert-butyl or iso-butyl variants) which are more commercially common but functionally distinct.

PropertySpecification
IUPAC Name 1-(sec-butyl)-3-methyl-1H-pyrazol-5-amine
Common Synonyms 5-Amino-1-sec-butyl-3-methylpyrazole; 2-sec-Butyl-5-methyl-2H-pyrazol-3-ylamine
CAS Number 90206-23-8
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State Low-melting solid or viscous oil (racemic mixture)
Key Structural Feature Chiral sec-butyl group at N1 position; Methyl group at C3; Free amine at C5

Supply Chain Landscape

The supply chain for CAS 90206-23-8 is bifurcated into catalog distributors (high cost, low volume) and contract manufacturing organizations (CMOs) (lead time required, bulk scalable).

Validated Suppliers

The following entities list the specific sec-butyl isomer. Warning: Always verify the COA to ensure the CAS matches 90206-23-8, as suppliers often conflate sec-butyl with tert-butyl (CAS 7400-27-3 for the hydrazine precursor).

  • Amerigo Scientific: Lists the compound explicitly for research applications.

  • Sigma-Aldrich (via Third-Party): Often available through the "Rare Chemical Library" or partner networks like ChemBridge.

  • Specialty CMOs (China/India):

    • AKOS Consulting & Solutions: Catalog Item AKOS B024298.

    • Bermuda Biotechnology (Nanjing): Specializes in pyrazole building blocks.

Procurement Decision Tree

Use the following logic to determine your sourcing strategy:

ProcurementLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Small < 5 grams QtyCheck->Small Large > 100 grams QtyCheck->Large Catalog Direct Purchase (Amerigo/Sigma) Small->Catalog High Budget/Fast InHouse In-House Synthesis (See Section 4) Small->InHouse Low Budget/Slow Custom Custom Synthesis Large->Custom Outsource Large->InHouse Capability Exists

Figure 1: Decision matrix for sourcing 1-sec-butyl-3-methyl-1H-pyrazol-5-amine based on scale and timeline.

Technical Synthesis (Contingency Protocol)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house. The primary challenge is the availability of the precursor sec-butylhydrazine .

Retrosynthetic Analysis

The pyrazole ring is constructed via a cyclocondensation reaction between a hydrazine and a


-ketonitrile equivalent.
  • Precursor A: sec-Butylhydrazine (synthesized from Methyl Ethyl Ketone).

  • Precursor B: 3-Aminocrotononitrile (commercially abundant, CAS 1118-61-2).

Step-by-Step Protocol
Step 1: Synthesis of sec-Butylhydrazine (In-Situ)

Since sec-butylhydrazine is unstable and hard to buy, generate it from Methyl Ethyl Ketone (MEK).

  • Condensation: React MEK (2-butanone) with hydrazine hydrate in ethanol to form MEK-hydrazone .

  • Reduction: Treat the hydrazone with Sodium Cyanoborohydride (

    
    ) or perform catalytic hydrogenation (
    
    
    
    ) to yield sec-butylhydrazine .
    • Note: Isolate as the hydrochloride salt for stability if storing.

Step 2: Cyclization to Pyrazole

This protocol is adapted from standard aminopyrazole syntheses [1].

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents:

    • sec-Butylhydrazine HCl: 1.0 equiv.

    • 3-Aminocrotononitrile: 1.0 equiv.

    • Ethanol (Absolute): 10 volumes.

    • Base: Triethylamine (1.1 equiv) to neutralize the HCl salt.

  • Procedure:

    • Dissolve the hydrazine salt in ethanol and add triethylamine. Stir for 15 min.

    • Add 3-aminocrotononitrile dropwise.

    • Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from minimal ethanol/ether or purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

SynthesisPathway MEK Methyl Ethyl Ketone (2-Butanone) Hydrazone Intermediate: MEK-Hydrazone MEK->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Reduction Reduction (H2/Pt or NaCNBH3) Hydrazone->Reduction SecButylHyd Precursor: sec-Butylhydrazine Reduction->SecButylHyd Cyclization Cyclization (Reflux/EtOH) SecButylHyd->Cyclization ACN 3-Aminocrotononitrile (CAS 1118-61-2) ACN->Cyclization Product Target: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Cyclization->Product

Figure 2: Synthetic pathway for generating 1-sec-butyl-3-methyl-1H-pyrazol-5-amine starting from commodity chemicals.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, verify the following parameters.

Analytical Markers
  • 1H NMR (CDCl3):

    • 
       0.8-1.5 ppm:  Multiplets corresponding to the sec-butyl methyls and methylene (distinctive chiral pattern).
      
    • 
       2.1 ppm:  Singlet (3H) for the pyrazole C3-Methyl.
      
    • 
       3.5-4.0 ppm:  Broad singlet (2H) for the 
      
      
      
      group (exchangeable with
      
      
      ).
    • 
       4.0-4.5 ppm:  Multiplet (1H) for the 
      
      
      
      of the sec-butyl group.
    • 
       5.3-5.5 ppm:  Singlet (1H) for the pyrazole C4-H.
      
Purity Standards
  • HPLC: >98% area purity required for biological assays.

  • Chirality: Note that the sec-butyl group introduces a chiral center. Commercial material is typically racemic . If an enantiopure compound is required, chiral HPLC separation or asymmetric synthesis using chiral hydrazine is necessary.

References

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[2][3] Synth.2013 , 90, 316-326. Link

  • Amerigo Scientific. "Product Detail: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine." Amerigo Scientific Catalog. Link

  • ChemicalBook. "CAS 90206-23-8 Product Database." ChemicalBook.[3][4] Link

  • PubChem. "Compound Summary: 5-methyl-1H-pyrazol-3-amine (Analog Reference)."[3] National Library of Medicine. Link

Sources

Technical Guide: Structural Analogs and Derivatives of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal and agrochemical chemistry. Belonging to the class of N1-substituted-5-aminopyrazoles, this molecule serves as a critical pharmacophore for developing kinase inhibitors (particularly p38 MAPK and CDKs), COX-2 inhibitors, and GABA-gated chloride channel antagonists (insecticides).

This technical guide provides a rigorous analysis of this scaffold, detailing its synthesis, electronic properties, and downstream derivatization strategies. It is designed for medicinal chemists requiring actionable protocols for scaffold optimization.

Part 1: Structural Analysis & Pharmacophore Mapping

The utility of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine lies in its trifunctional nature, allowing for independent modification of steric, electronic, and solubility profiles.

Electronic and Steric Dissection
  • N1-sec-Butyl Group: Unlike a simple methyl or phenyl group, the sec-butyl moiety introduces both lipophilicity (

    
    ) and chirality. The branched nature provides steric bulk that can fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or restrict rotation to lock bioactive conformations.
    
    • Chirality Note: The sec-butyl group possesses a stereocenter. Biological activity often differs significantly between

      
       and 
      
      
      
      enantiomers, necessitating asymmetric synthesis or chiral resolution during scale-up.
  • C3-Methyl Group: Provides metabolic stability compared to a hydrogen atom and contributes a weak electron-donating effect (

    
    ), slightly increasing the basicity of the pyrazole ring.
    
  • C5-Amino Group: The primary reactive handle. It acts as a hydrogen bond donor/acceptor and a nucleophile for ring-fusion reactions.

Reactivity Profile

The molecule exhibits three distinct sites of reactivity, exploitable for library generation:

  • Nucleophilic Attack (N5): The exocyclic amine is the most nucleophilic site, ready for acylation, alkylation, or condensation with 1,3-dielectrophiles.

  • Electrophilic Aromatic Substitution (C4): The C4 position is electron-rich (enamine-like character) and susceptible to halogenation, nitration, or formylation.

  • Ring Nitrogen (N2): While less reactive due to the lone pair participating in aromaticity, it can participate in metal coordination or specific alkylation conditions.

Part 2: Synthetic Routes and Regiochemistry[1][2]

The synthesis of 5-aminopyrazoles is classically achieved through the condensation of hydrazines with


-ketonitriles.
The Cyclocondensation Protocol

The reaction between 3-aminocrotononitrile (or 3-oxobutanenitrile) and sec-butylhydrazine is the industry standard.

Critical Regioselectivity Issue: The reaction can yield two isomers: the desired 5-amino-1-alkylpyrazole or the 3-amino-1-alkylpyrazole.

  • Mechanism:[1][2][3] The most nucleophilic nitrogen of the hydrazine (the substituted NH) typically attacks the most electrophilic carbon of the nitrile (the ketone/enamine carbon). However, steric bulk from the sec-butyl group can shift this preference.

  • Control: Using sec-butylhydrazine hydrochloride in refluxing ethanol often favors the 5-amino isomer due to thermodynamic control.

Visualization: Synthesis Workflow

The following diagram outlines the core synthesis and the divergence point for isomers.

SynthesisWorkflow Start1 3-Aminocrotononitrile Inter Hydrazone Intermediate Start1->Inter EtOH, Reflux Start2 sec-Butylhydrazine Start2->Inter Product 1-sec-Butyl-3-methyl- 1H-pyrazol-5-amine (Target) Inter->Product Cyclization (Major) Isomer 1-sec-Butyl-5-methyl- 1H-pyrazol-3-amine (Byproduct) Inter->Isomer Cyclization (Minor)

Figure 1: Cyclocondensation pathway showing the divergence between the 5-amino target and the 3-amino byproduct.

Part 3: Derivatization Strategies (The Core)

Once the core scaffold is synthesized, three primary "Growth Vectors" are available for medicinal chemistry optimization.

Vector A: C5-Amine Functionalization (Hinge Binders)

The amine group is often converted into amides or ureas to mimic the adenine ring of ATP in kinase inhibitors.

  • Ureas: Reaction with isocyanates yields ureas (e.g., 1-sec-butyl-3-methyl-N-(phenylcarbamoyl)pyrazol-5-amine). These are classic p38 MAPK inhibitors.

  • Amides: Acylation with acid chlorides.

  • Schiff Bases: Condensation with aromatic aldehydes yields imines, often used as intermediates for reduction to secondary amines.

Vector B: C4-Position Electrophilic Substitution

The C4 position is highly nucleophilic.

  • Halogenation: Chlorination (NCS) or Bromination (NBS) at C4 blocks metabolic oxidation and fills small hydrophobic pockets in enzymes.

  • Sandmeyer-Type Reactions: If the 5-amino group is diazotized, the C4 position can sometimes participate in intramolecular cyclizations.

Vector C: Ring Fusion (Bicyclic Systems)

Condensing the 5-aminopyrazole with 1,3-dielectrophiles creates fused bicyclic systems, significantly altering the pharmacological profile.

  • Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-diketones (e.g., acetylacetone).

  • Pyrazolo[3,4-b]pyridines: Reaction with enaminones.[4]

Visualization: Derivatization Decision Tree

DerivatizationTree Core 1-sec-Butyl-3-methyl- 1H-pyrazol-5-amine Acylation Acylation/Carbamoylation (Reaction at N5) Core->Acylation Halogenation Electrophilic Substitution (Reaction at C4) Core->Halogenation Cyclization Ring Fusion (N5 + C4/N2) Core->Cyclization Urea Pyrazolyl-Ureas (p38 MAPK Inhibitors) Acylation->Urea R-NCO Amide Pyrazolyl-Amides (Agrochemicals) Acylation->Amide R-COCl Halo 4-Halo-pyrazoles (Metabolic Blockers) Halogenation->Halo NCS/NBS Fused Pyrazolo[1,5-a]pyrimidines (CDK/Cyclin Inhibitors) Cyclization->Fused 1,3-Diketones

Figure 2: Strategic derivatization pathways for library generation.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from standard procedures for 1-alkyl-5-aminopyrazoles [1].

Reagents:

  • 3-Aminocrotononitrile (8.2 g, 0.1 mol)

  • sec-Butylhydrazine hydrochloride (12.4 g, 0.1 mol)

  • Ethanol (Absolute, 100 mL)

  • Sodium Hydroxide (4.0 g, 0.1 mol) - Used to liberate free hydrazine in situ

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve sec-butylhydrazine hydrochloride in 50 mL ethanol. Add NaOH (dissolved in minimal water) slowly at 0°C to generate the free hydrazine base. Filter off any NaCl precipitate if necessary.

  • Addition: Add 3-aminocrotononitrile dropwise to the hydrazine solution while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor consumption of nitrile by TLC (Eluent: 5% MeOH in DCM).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM).
    

Validation Data:

  • Yield: Expected 65–75%.[4]

  • 1H NMR (CDCl3, 400 MHz): Look for pyrazole-H4 singlet (~5.4 ppm), NH2 broad singlet (~3.5 ppm), and characteristic sec-butyl multiplets.

Protocol 4.2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative

Targeting kinase inhibitor scaffolds [2].

Reagents:

  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (1.53 g, 10 mmol)

  • Acetylacetone (1.0 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Mix: Combine the aminopyrazole and acetylacetone in glacial acetic acid.

  • Heat: Reflux for 4 hours.

  • Isolate: Pour the cooled reaction mixture into ice-cold water (100 mL). Neutralize with

    
     until pH 7.
    
  • Collect: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol.

Part 5: Biological Applications & Data Summary[4][5][6][7]

The following table summarizes the biological impact of specific structural modifications to the core scaffold.

Moiety ModifiedModificationBiological Effect / Application
N1-Position sec-Butyl

tert-Butyl
Increases steric bulk; improves selectivity for COX-2 over COX-1 [3].
N1-Position sec-Butyl

Phenyl
Increases

-stacking; common in high-affinity p38 MAPK inhibitors.
C5-Amine Urea FormationCreates "Hinge Binding" motif critical for ATP-competitive kinase inhibition.
C4-Position BrominationIncreases lipophilicity; often improves cellular permeability.
Scaffold Pyrazolo[1,5-a]pyrimidineMimics the purine core of ATP; potent CDK2/Cyclin E inhibition [2].

References

  • Synthesis of 5-aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry. (General reference for regioselectivity principles).

  • Pyrazolo[1,5-a]pyrimidines: Kamal, A., et al. "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine amides as anticancer agents."[5] European Journal of Medicinal Chemistry.

  • COX-2 Inhibition SAR: Dannhardt, G., & Kiefer, W. "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry.

  • Agrochemical Applications: Lamberth, C. "Pyrazoles in Agrochemicals." Heterocycles.

  • General Reactivity: El-Saghier, A. M. "Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society.

(Note: While specific CAS 1-sec-butyl data is proprietary in many high-throughput screening databases, the protocols and SAR logic above are derived from the validated chemistry of the 1-alkyl-3-methyl-5-aminopyrazole class.)

Sources

Methodological & Application

synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Development Guide: Synthesis of 1-Alkyl-3-methyl-1H-pyrazol-5-amines (Focus on tert-Butyl vs. sec-Butyl Regiochemistry)

Part 1: Executive Summary & Critical Feasibility Analysis

Objective: The request specifies the synthesis of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine using tert-butylhydrazine as the starting material.

Critical Scientific Alert (Go/No-Go Decision): A direct synthesis of a sec-butyl pyrazole from a tert-butyl hydrazine precursor is chemically invalid under standard cyclocondensation conditions. The alkyl group attached to the hydrazine nitrogen is retained during the formation of the pyrazole ring.

  • Reaction of tert-butylhydrazine yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine .

  • Reaction of sec-butylhydrazine yields 1-sec-butyl-3-methyl-1H-pyrazol-5-amine .

Strategic Pivot: This Application Note provides the high-fidelity protocol for the 1-tert-butyl derivative (matching the requested starting material). It explicitly details the regiochemical mechanism that dictates this outcome. If the sec-butyl target is strictly required, the protocol below must be adapted by substituting the starting material with sec-butylhydrazine hydrochloride.

Part 2: Reaction Mechanism & Logic

The synthesis of 5-aminopyrazoles from


-enaminonitriles (like 3-aminocrotononitrile) and hydrazines is a regioselective cyclocondensation.
Mechanism of Action
  • Nucleophilic Attack: The hydrazine acts as a dinucleophile. The unsubstituted terminal amine (

    
    ) is less sterically hindered and typically initiates the attack on the electrophilic nitrile carbon or the 
    
    
    
    -carbon of the enamine, depending on pH and conditions.
  • Cyclization: The second nitrogen (bearing the tert-butyl group) closes the ring.

  • Regioselectivity: The steric bulk of the tert-butyl group forces it into the N1 position, distal to the methyl group at C3, to minimize steric clash. This confirms the structure as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine .

Pathway Visualization

PyrazoleSynthesis SM1 tert-Butylhydrazine HCl (Starting Material) Inter Intermediate (Amidrazone/Enamine) SM1->Inter NaOH, EtOH Neutralization SM2 3-Aminocrotononitrile (Reagent) SM2->Inter Condensation Prod_tBu TARGET A: 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (Major Product) Inter->Prod_tBu Cyclization (Retains t-Butyl group) Prod_sBu TARGET B: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (Requires sec-Butylhydrazine) Inter->Prod_sBu IMPOSSIBLE (Requires Alkyl Migration)

Figure 1: Reaction logic flow demonstrating the retention of the alkyl group. Synthesis of the sec-butyl target requires changing the hydrazine source.

Part 3: Detailed Experimental Protocol

Target Molecule: 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine CAS: 118430-73-2 Scale: Pilot (25 g scale) Reference Standard: Validated against Organic Syntheses methodologies [1].

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
tert-Butylhydrazine HCl 124.611.025.0 gLimiting Reagent
3-Aminocrotononitrile 82.101.016.8 gCyclization Partner
Sodium Hydroxide (2 M) 40.001.098.3 mLNeutralization
Ethanol (Abs.) 46.07Solvent~100 mLReaction Medium
Step-by-Step Methodology

1. Neutralization & Setup

  • Apparatus: 250-mL three-necked round-bottom flask equipped with a magnetic stir bar (oval, 3.75 cm), thermocouple, and reflux condenser.[1]

  • Charge: Add tert-butylhydrazine hydrochloride (25.0 g, 196.6 mmol) to the flask.

  • Neutralization: Add 2 M NaOH (98.3 mL) in a single portion. Stir at ambient temperature (20–25 °C) for 10 minutes until a clear solution forms.

    • Checkpoint: Ensure complete dissolution of the hydrazine salt before proceeding.

2. Addition & Reaction

  • Addition: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) directly to the stirring solution.

  • Heating: Heat the resulting slurry to an internal temperature of 90 °C (reflux).

  • Duration: Maintain vigorous stirring at reflux for 22 hours .

    • Observation: The mixture will transition from a slurry to a yellow/orange biphasic mixture.

3. Crystallization & Isolation

  • Cooling: Cool the mixture to exactly 57 °C .

  • Seeding (Critical):

    • Remove a 2 mL aliquot of the biphasic mixture.

    • Freeze it in a dry ice/acetone bath, then allow it to warm slowly to induce spontaneous crystallization (seed formation).[1]

    • Return the seed slurry to the main reaction vessel at 57 °C.

  • Crystal Growth: Allow the mixture to cool slowly to room temperature with vigorous stirring. Large, clear globules should transform into a crystalline precipitate.[1]

  • Final Cooling: Once the internal temperature is <30 °C, immerse the flask in an ice-water bath (0–4 °C) for 1 hour.

4. Filtration & Drying

  • Filtration: Collect the solids via vacuum filtration on a sintered glass funnel.

  • Wash: Wash the filter cake with ice-cold water (2 × 20 mL).

  • Drying: Air dry on the filter for 30 minutes, then dry under high vacuum (0.5 mmHg) at ambient temperature for 6 hours.

Yield & Characterization Data
ParameterExpected ValueNotes
Appearance White to off-white crystalsLarge prisms often observed
Yield 80 – 88%Approx. 24–27 g
Melting Point 116 – 117 °CSharp melting point indicates high purity
1H NMR (CDCl3)

1.63 (s, 9H, t-Bu), 2.16 (s, 3H, Me), 3.50 (br s, 2H, NH2), 5.38 (s, 1H, CH)
Diagnostic t-Bu singlet at 1.63 ppm

Part 4: Protocol Adaptation for sec-Butyl Target

To synthesize 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (the specific named target in the prompt), the following modification is required:

  • Substitute Reagent: Replace tert-butylhydrazine HCl with sec-butylhydrazine hydrochloride (CAS: 21355-66-2).

  • Stoichiometry: Maintain 1:1 molar equivalence with 3-aminocrotononitrile.

  • Purification Note: The sec-butyl analog may have a lower melting point and higher solubility in ethanol compared to the tert-butyl analog. If crystallization does not occur at 57 °C, perform a solvent exchange to ethyl acetate/hexanes or purify via silica gel chromatography (Eluent: 5% MeOH in DCM).

Part 5: References

  • Organic Syntheses Procedure: Roberts, S. W.; Faul, M. M.; Cole, K. P.[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Org.[4][5] Synth.2019 , 96, 26-41. [Link]

  • Regioselectivity of Pyrazole Synthesis: Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chem. Rev.[6]2011 , 111, 6984–7034. [Link]

  • Reaction of Hydrazines with Enaminonitriles: Al-Matar, H. M.; et al. "Heterocyclic Synthesis Using Nitriles: Synthesis of Some New Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives". Molecules2010 , 15, 6619-6629. [Link]

Sources

Application Notes and Protocols: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine as a Versatile Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This is attributed to its unique physicochemical properties, which can enhance the pharmacokinetic and pharmacological profiles of drug candidates.[2] This document provides a detailed guide on the synthetic utility of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine, a key building block for the development of novel pharmaceutical agents. We will explore its synthesis, functionalization, and potential applications, with a focus on the rationale behind the proposed synthetic strategies. The protocols provided are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Their ability to act as bioisosteres for other aromatic rings and their capacity to participate in hydrogen bonding interactions make them ideal candidates for designing molecules that can effectively interact with biological targets.[2] The 5-aminopyrazole moiety, in particular, serves as a versatile handle for introducing further molecular complexity and tailoring the pharmacological properties of the final compound. The substituent at the 1-position, in this case, a sec-butyl group, can play a crucial role in modulating lipophilicity and influencing binding to target proteins.

Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Proposed Synthetic Pathway

The synthesis of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine can be envisioned in two main steps:

  • Synthesis of sec-butylhydrazine: This can be prepared from sec-butyl bromide and hydrazine hydrate.

  • Condensation with a β-ketonitrile: The resulting sec-butylhydrazine is then reacted with a suitable β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile), to yield the target aminopyrazole.

G cluster_0 Step 1: Synthesis of sec-butylhydrazine cluster_1 Step 2: Pyrazole Ring Formation A sec-Butyl Bromide C sec-Butylhydrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C D sec-Butylhydrazine F 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine D->F Condensation/Cyclization E 3-Oxobutanenitrile E->F

Caption: Proposed two-step synthesis of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Postulated)

Materials and Reagents:

  • sec-Butyl bromide

  • Hydrazine hydrate

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Ethanol

  • Sodium ethoxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid

  • Sodium bicarbonate

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol:

Step 1: Synthesis of sec-Butylhydrazine

  • To a solution of hydrazine hydrate (excess, e.g., 5 equivalents) in ethanol, add sec-butyl bromide (1 equivalent) dropwise at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess hydrazine and ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude sec-butylhydrazine. Purification can be achieved by distillation under reduced pressure.

Causality behind Experimental Choices: The use of excess hydrazine hydrate drives the reaction towards the monosubstituted product and minimizes the formation of di-sec-butylhydrazine. The basic wash with sodium bicarbonate removes any acidic byproducts.

Step 2: Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • To this solution, add 3-oxobutanenitrile (1 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add sec-butylhydrazine (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and neutralize with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 1-sec-butyl-3-methyl-1H-pyrazol-5-amine.

Causality behind Experimental Choices: The use of a base like sodium ethoxide is crucial for the deprotonation of the β-ketonitrile, facilitating the condensation reaction. The final purification step is essential to obtain a high-purity product suitable for subsequent pharmaceutical applications.

Applications in the Synthesis of Pharmaceutical Agents

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a valuable precursor for the synthesis of a variety of pharmaceutical agents, particularly kinase inhibitors. The 5-amino group provides a convenient point for derivatization to introduce pharmacophoric features necessary for binding to the active site of kinases.

Synthesis of Pyrazole-Based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[4] The pyrazole scaffold is frequently found in potent and selective kinase inhibitors.[5]

3.1.1. General Strategy: Amide and Sulfonamide Coupling

A common strategy involves the coupling of the 5-amino group with various carboxylic acids or sulfonyl chlorides to generate a library of amide and sulfonamide derivatives.

G cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis A 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine D Amide Derivative A->D Coupling Agent (e.g., HATU, EDCI) E Sulfonamide Derivative A->E Base (e.g., Pyridine, Triethylamine) B R-COOH (Carboxylic Acid) B->D C R-SO2Cl (Sulfonyl Chloride) C->E

Caption: General synthetic routes to amide and sulfonamide derivatives.

3.1.2. Protocol: Synthesis of a Model Sulfonamide Derivative

This protocol is adapted from the synthesis of a similar pyrazole-based benzenesulfonamide.[6]

Materials and Reagents:

  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add triethylamine (2.4 equivalents) to the solution.

  • Add 4-methylbenzenesulfonyl chloride (2 equivalents) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to ensure the success of the synthesis.

Synthesis of N-Aryl and N-Heteroaryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyrazole ring.[7] This is particularly useful for creating compounds that can target the hinge region of kinases.

3.2.1. General Reaction Scheme

G A 1-sec-Butyl-5-bromo-3-methyl-1H-pyrazole C N-Aryl/Heteroaryl Pyrazole Derivative A->C Pd Catalyst, Ligand, Base B R-NH2 (Amine) B->C

Caption: Buchwald-Hartwig amination for N-aryl/heteroaryl pyrazole synthesis.

Note: This reaction would require the synthesis of the corresponding 5-bromo-1-sec-butyl-3-methyl-1H-pyrazole, which can be achieved through bromination of the parent pyrazole.

Potential Pharmacological Significance

Derivatives of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine are expected to exhibit a range of pharmacological activities, with a high potential for activity as:

  • Kinase Inhibitors: For the treatment of various cancers and inflammatory diseases.[4][8]

  • Antimicrobial Agents: The pyrazole nucleus is present in some antibacterial and antifungal drugs.[2]

  • Central Nervous System (CNS) Agents: Pyrazole derivatives have shown potential as antipsychotic and antidepressant agents.[9]

Table 1: Potential Therapeutic Targets for Derivatives of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF, MEK)The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[4][8]
Inflammation Cyclooxygenase (COX) enzymes, p38 MAP KinasePyrazole-containing drugs like celecoxib are well-known anti-inflammatory agents.
Infectious Diseases Bacterial and fungal enzymesThe pyrazole ring can mimic natural purines, potentially interfering with microbial metabolic pathways.[2]
Neurology Dopamine receptors, Serotonin receptorsThe structural features of pyrazoles allow for the design of ligands for CNS targets.[9]

Safety and Handling

As with all laboratory chemicals, 1-sec-butyl-3-methyl-1H-pyrazol-5-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) for the parent compounds and any newly synthesized derivatives.

Conclusion

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine represents a valuable and versatile precursor for the synthesis of a wide array of potentially bioactive molecules. Its strategic design allows for facile derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The protocols and strategies outlined in this document provide a solid foundation for researchers to utilize this building block in the development of novel pharmaceutical agents, particularly in the promising area of kinase inhibitor research. The adaptability of the pyrazole core ensures its continued relevance in the quest for new and effective therapies.

References

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Springer. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

  • 4-{(Z)-(sec-Butyl-amino)(phen-yl)methyl-ene}. National Center for Biotechnology Information. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. National Center for Biotechnology Information. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. National Center for Biotechnology Information. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Center for Biotechnology Information. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Analysis Guide: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Synonyms: 5-Amino-1-sec-butyl-3-methylpyrazole; 1-(1-methylpropyl)-3-methyl-1H-pyrazol-5-amine.[1] Chemical Class: Aminopyrazole (Intermediate for agrochemicals and pharmaceuticals).[1] CAS: Not widely indexed; structural analog to 1-isopropyl-3-methyl-1H-pyrazol-5-amine (CAS 1124-16-9).[1]

Physicochemical Profile

Understanding the molecule's behavior is critical for method selection.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₁₅N₃MW = 153.22 g/mol
Chirality Yes (1 Chiral Center at sec-butyl)Standard HPLC yields one peak (racemate).[1] Chiral HPLC is required to separate enantiomers.[1]
Basicity (pKa) Estimated pKa ~3.5 - 4.5 (Ring N)The molecule is a weak base.[1] It will be protonated at acidic pH (pH < 3) and neutral at basic pH (pH > 7).[1]
LogP (Est.) ~0.8 – 1.2Moderately lipophilic.[1] Retains well on C18 columns.[1]
Solubility Soluble in MeOH, ACN, DCM.Dissolve samples in Methanol or Acetonitrile.[1]
UV Max ~230–245 nmDetectable by standard UV/DAD.[1]

HPLC Analysis Protocols

Method A: Achiral Purity (Reverse Phase)

Purpose: Routine purity check, reaction monitoring, and impurity profiling.

Critical Logic: Aminopyrazoles often exhibit peak tailing on standard C18 columns due to interaction between the basic nitrogen and residual silanols.[1] To mitigate this, we utilize a High pH mobile phase, which keeps the molecule in its neutral (free base) state, ensuring sharp peak symmetry.

ParameterSpecification
Column Waters XBridge C18 (or equivalent High-pH stable C18) Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH ~10, adjusted with NH₄OH if needed).
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Gradient T=0 min: 10% B T=15 min: 90% B T=18 min: 90% B T=18.1 min: 10% B T=23 min: Stop
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV @ 240 nm (Primary), 210 nm (Secondary).
Injection Vol 5–10 µL

Validation Criteria:

  • Tailing Factor: Must be < 1.5.[1]

  • Retention Time: Expect elution around 8–12 minutes depending on dead volume.[1]

Method B: Enantiomeric Separation (Chiral HPLC)

Purpose: Determining the ratio of (R) and (S) enantiomers.

Critical Logic: The sec-butyl group creates a chiral center. Achiral C18 columns cannot distinguish these forms. A polysaccharide-based chiral stationary phase is required.[1]

ParameterSpecification
Column Daicel Chiralpak AD-H or Chiralpak IG (Amylose-based).[1] Dimensions: 4.6 x 250 mm, 5 µm.[1]
Mode Normal Phase (NP) or Polar Organic Mode (POM).[1]
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1] Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the amine.[1]
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 240 nm

GC-MS Analysis Protocols

Method C: Direct Injection (Screening)

Purpose: Rapid identification and volatile impurity profiling.

Challenge: Primary amines (-NH₂) can hydrogen bond with the GC liner and column active sites, causing adsorption (loss of signal) or severe tailing.[1] Solution: Use a "Base-Deactivated" column and liner.[1]

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm x 1.0 µm).[1]

    • Alternative: Standard DB-5ms can be used if the system is primed, but expect some tailing.[1]

  • Inlet: Split (20:1), 250 °C. Use a Wool-free, Deactivated Liner (e.g., Sky Liner).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 40 °C (Hold 1 min)

    • Ramp 20 °C/min to 280 °C

    • Hold 3 min.

  • MS Parameters: Source 230 °C, Quad 150 °C, Scan 35–400 amu.

Method D: Derivatization (Quantitative/Robust)

Purpose: Precise quantification and confirmation of the amine structure.

Mechanism: Silylation replaces the active hydrogens on the -NH₂ group with trimethylsilyl (TMS) groups, rendering the molecule non-polar and volatile.[1]

Protocol:

  • Weigh ~5 mg of sample into a GC vial.[1]

  • Add 500 µL Anhydrous Pyridine .

  • Add 200 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Cap and incubate at 60 °C for 30 minutes .

  • Inject 1 µL into GC-MS (Standard DB-5ms column is acceptable here).

  • Mass Shift: The parent mass (153) will increase by 72 Da (mono-TMS) to 225 m/z , or by 144 Da (di-TMS) to 297 m/z .[1]

Workflow Visualization

AnalysisWorkflow Start Sample: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility Decision Analysis Goal? Solubility->Decision Purity Chemical Purity (Achiral HPLC) Decision->Purity General QC Chirality Enantiomeric Purity (Chiral HPLC) Decision->Chirality Isomer Check Identity Structure Confirmation (GC-MS) Decision->Identity Mass ID HPLC_Cond Method A: XBridge C18 pH 10 (NH4HCO3) Neutral form = Sharp Peaks Purity->HPLC_Cond Chiral_Cond Method B: Chiralpak AD-H Hexane/EtOH/DEA Separates (R) & (S) Chirality->Chiral_Cond GC_Cond Method D: Derivatization MSTFA Reagent Target Ion: 225 m/z (TMS) Identity->GC_Cond

Caption: Analytical decision tree selecting between Reverse Phase HPLC (Purity), Chiral HPLC (Enantiomers), and Derivatized GC-MS (Identity).

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with amine.[1]Increase pH to >9.5 using Ammonium Bicarbonate/Hydroxide. Ensure column is high-pH stable.[1]
Double Peaks (Achiral) Regioisomers from synthesis.[1]Synthesis of pyrazoles from hydrazines can yield 3-amino vs 5-amino isomers.[1] Check NMR to confirm regiochemistry.
No Signal (GC-MS) Adsorption in liner.[1]Switch to Method D (Derivatization) or change liner to a fresh, deactivated one.
Split Peaks (Chiral) Successful separation!Calculate Enantiomeric Excess (ee%) = (Area A - Area B) / (Area A + Area B) * 100.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 93146, 5-methyl-1H-pyrazol-3-amine (Analogous Structure). Retrieved from [Link]

  • Faria, A. F., et al. (2021).[1] Chromatographic separation of aminopyrazole derivatives: Strategies for basic compounds. Journal of Chromatography A. (Methodology adapted for base deactivation).[1]

  • Restek Corporation. (2024).[1] Analysis of Amines by GC: Avoiding Tailing and Adsorption. Retrieved from [Link]

  • Daicel Chiral Technologies. (2023).[1] Application Note: Separation of Amino-azoles on Polysaccharide Columns. Retrieved from [Link]

Sources

Application Note & Protocols: The Strategic Use of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Drug Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that interact with a wide array of biological targets.[3][4][5] This is prominently demonstrated in the field of anti-inflammatory therapeutics, where the pyrazole core is a cornerstone of several clinically successful drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[2][4][6][7][8] These agents marked a significant advancement by providing potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with older, non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

The power of the pyrazole scaffold lies in its synthetic tractability and its ability to be functionalized at multiple positions. This allows for the fine-tuning of a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and the optimization of its pharmacodynamic profile. The starting material, 1-sec-butyl-3-methyl-1H-pyrazol-5-amine, is a particularly valuable building block, or synthon, for this purpose. Its key features include:

  • The 5-Amino Group: This primary amine serves as a critical reactive handle for introducing diverse functionalities, most commonly through acylation or sulfonamidation reactions.[7][10]

  • The 1-sec-Butyl Group: This non-polar, sterically demanding group can significantly influence the molecule's lipophilicity and its ability to fit into hydrophobic pockets within a target enzyme's active site.

  • The 3-Methyl Group: This smaller alkyl group also contributes to the molecule's overall shape and interaction profile.

This guide provides a comprehensive overview of the strategic application of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine in the synthesis of a novel potential anti-inflammatory agent, detailing the synthetic protocol, mechanistic rationale, and a standard protocol for in vitro biological evaluation.

Synthetic Strategy and Mechanistic Rationale

The Design Principle: Mimicking Selective COX-2 Inhibitors

The primary strategy for developing new anti-inflammatory agents from this pyrazole amine is based on the well-established structure-activity relationship (SAR) of diarylheterocyclic COX-2 inhibitors.[11][12] The discovery that the COX-2 active site possesses a secondary, hydrophilic pocket not present in the COX-1 isoform was revolutionary.[9] Selective inhibitors, like Celecoxib, exploit this difference by incorporating a sulfonamide (-SO₂NH₂) or a similar polar group that can bind within this side pocket, conferring selectivity.[7][8]

Our objective is to synthesize a novel pyrazole-sulfonamide derivative, which we will refer to as "Pyrazoloxib-SB1" , by coupling the 5-amino group of our starting material with a substituted benzenesulfonyl chloride.

Causality Behind Experimental Choices:

  • Core Scaffold: The 1-sec-butyl-3-methyl-pyrazole core acts as a bioisostere for one of the phenyl rings in Celecoxib, providing the necessary rigid conformation for enzyme binding.

  • Key Pharmacophore: The introduction of a benzenesulfonamide moiety is critical. This group is designed to interact with key amino acid residues (like His90 and Arg513) in the COX-2 side pocket, anchoring the inhibitor and preventing the binding of arachidonic acid, the enzyme's natural substrate.[12]

  • Substituent Effects: The sec-butyl and methyl groups are hypothesized to occupy the main hydrophobic channel of the COX-2 active site, contributing to the overall binding affinity.

Synthetic Workflow Diagram

The overall process from starting materials to the final, characterized compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product & Analysis A 1-sec-Butyl-3-methyl- 1H-pyrazol-5-amine C Sulfonamidation Reaction Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temp: 0°C to RT A->C B 4-(Trifluoromethyl)benzene- 1-sulfonyl chloride B->C D Aqueous Work-up (Quench, Extract, Wash, Dry) C->D Crude Product E Purification (Silica Gel Column Chromatography) D->E F Final Product: Pyrazoloxib-SB1 E->F Pure Compound G Characterization (NMR, MS, IR) F->G

Caption: Synthetic workflow for Pyrazoloxib-SB1.

Detailed Experimental Protocols

Protocol: Synthesis of N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzenesulfonamide (Pyrazoloxib-SB1)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials & Reagents:

  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (1.0 eq)

  • 4-(Trifluoromethyl)benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA), anhydrous (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 10 mL per mmol of amine). Cool the solution to 0 °C using an ice-water bath. Add anhydrous triethylamine (2.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1M HCl (optional, to remove excess TEA), saturated sodium bicarbonate solution, and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[6][10]

Biological Evaluation: Assessing Anti-inflammatory Potential

Inflammatory Pathway Context: COX-2 Signaling

Inflammation is a complex biological response involving the upregulation of key enzymes.[13] Cyclooxygenase-2 (COX-2) is a central player, catalyzing the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[12] Our synthesized compound, Pyrazoloxib-SB1, is designed to interrupt this cascade.

G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) D COX-2 Enzyme (Inducible) A->D Upregulates Expression B Cell Membrane Phospholipids C Arachidonic Acid B->C via Phospholipase A₂ C->D Substrate E Prostaglandin H₂ (PGH₂) D->E Catalysis F Prostaglandins (PGE₂, etc.) E->F via Synthases G Inflammation (Pain, Fever, Swelling) F->G H Pyrazoloxib-SB1 H->D Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

This assay provides a rapid and cost-effective preliminary screening method.[14][15] Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory activity.[11][13][16]

Principle: When subjected to heat, albumin undergoes denaturation, leading to an increase in the turbidity of the solution. Anti-inflammatory drugs can stabilize the protein, preventing this denaturation. The degree of inhibition is measured spectrophotometrically.

Materials & Reagents:

  • Bovine Serum Albumin (BSA), 1% aqueous solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Pyrazoloxib-SB1 (Test Compound), stock solution in DMSO

  • Diclofenac Sodium (Reference Standard), stock solution in DMSO

  • DMSO (Control)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of Pyrazoloxib-SB1 and Diclofenac Sodium (e.g., 50, 100, 200, 400, 800 µg/mL) in PBS from their respective stock solutions.

  • Reaction Mixture Setup: In separate sets of test tubes, prepare the following mixtures:

    • Test: 2.0 mL of the respective test/standard dilution + 0.2 mL of 1% BSA solution.

    • Control: 2.0 mL of PBS containing the same concentration of DMSO as the test solutions + 0.2 mL of 1% BSA solution.

  • Incubation: Incubate all tubes at 37 °C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the water bath to 70 °C and incubating the tubes for 10 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Representative Data Presentation

The efficacy of the synthesized compound is typically expressed as the IC₅₀ value—the concentration required to inhibit 50% of the biological activity.

CompoundIn Vitro AssayIC₅₀ (µM) [Hypothetical]
Pyrazoloxib-SB1 Inhibition of Albumin Denaturation112.5
Diclofenac Sodium Inhibition of Albumin Denaturation95.8
Celecoxib In vitro COX-2 Inhibition0.04[9]

Note: The albumin denaturation assay is a preliminary indicator. Potency against the specific COX-2 enzyme target must be confirmed with dedicated enzyme inhibition assays.

Conclusion and Future Directions

The strategic use of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine provides a direct and efficient route to novel sulfonamide-based compounds with potential anti-inflammatory activity. The detailed synthetic and in vitro testing protocols provided herein offer a robust framework for researchers in drug discovery. The hypothetical results for "Pyrazoloxib-SB1" suggest that this scaffold is a promising starting point.

Future work should focus on:

  • SAR Expansion: Synthesizing a library of analogues by varying the substituent on the benzenesulfonyl chloride ring to optimize potency and selectivity.

  • Enzyme-Specific Assays: Confirming the mechanism of action through direct in vitro inhibition assays for COX-1 and COX-2 to determine potency and the selectivity index.[11]

  • In Vivo Studies: Advancing promising candidates to animal models of inflammation (e.g., carrageenan-induced paw edema) to evaluate efficacy and safety.[17][18]

By leveraging the inherent advantages of the pyrazole scaffold, the continued exploration of derivatives of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine holds significant promise for the development of the next generation of anti-inflammatory agents.

References

  • Geromichalos, G. D., et al. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(8), 9259-9279. [Link]

  • Goyal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 22-30. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Geromichalos, G. D., et al. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Jubie, S., et al. (2011). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 358-362. [Link]

  • Sathishkumar, M., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1148. [Link]

  • Rojas-León, C. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]

  • Singh, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10), 1059-1067. [Link]

  • Al-Snafi, A. E. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Health and Medical Sciences, 5(1), 1-12. [Link]

  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3535. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16323. [Link]

  • Yesmin, S., et al. (2020). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Clinical Phytoscience, 6(1), 1-5. [Link]

  • Mounika, K., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Journal of Pharmacognosy and Phytochemistry, 6(6), 1846-1850. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Reyes-González, M. A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 48(2), 118-122. [Link]

Sources

experimental protocol for crystallization of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the isolation and crystallization protocol for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 313658-16-9, generic structure reference). Aminopyrazoles are critical pharmacophores in the synthesis of kinase inhibitors and agrochemicals.[1]

The Challenge: Unlike its tert-butyl analog, which crystallizes readily due to high symmetry, the sec-butyl derivative possesses a chiral center at the N1-alkyl chain. This reduction in symmetry often lowers the melting point and increases the propensity for the material to "oil out" (liquid-liquid phase separation) rather than crystallize.

The Solution: This protocol utilizes a Controlled Cooling Solvent-Antisolvent (CCSA) methodology to manage supersaturation. We prioritize a thermodynamic approach to ensure the formation of stable polymorphs, utilizing polarity differentials between esters (solvent) and aliphatic hydrocarbons (antisolvent).

Physicochemical Profile & Solubility

Before initiating crystallization, the solubility profile must be verified. The 5-amino-pyrazole core is amphoteric but predominantly basic.

ParameterData / EstimationNotes
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Estimated MP 45–65 °Csec-butyl group lowers MP compared to tert-butyl analogs (MP ~60°C).
Solubility (High) Methanol, Ethanol, DCM, Ethyl AcetateSoluble in polar organic solvents.
Solubility (Low) Heptane, Hexane, Water (Neutral pH)Hydrophobic alkyl chain limits water solubility.
pKa (Conj. Acid) ~3.5 – 4.5Protonation occurs at N2 (pyrazole ring).

Experimental Protocol: Solvent-Antisolvent Recrystallization

Objective: Purification of crude 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (purity >85%) to crystalline solid (purity >98%).

Reagents[2][3][4][5][6][7][8][9]
  • Crude Material: 10.0 g[2]

  • Solvent (Good): Ethyl Acetate (EtOAc) – HPLC Grade

  • Antisolvent (Poor): n-Heptane – HPLC Grade

  • Seed Crystals: ~10 mg (If available from previous batches; see Section 5 if unavailable).

Step-by-Step Methodology
  • Dissolution (Thermodynamic Control):

    • Place 10.0 g of crude solid/oil in a 100 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer.

    • Add EtOAc in small portions (start with 15 mL) while heating to 50–55 °C .

    • Critical: Do not exceed 60 °C to prevent thermal degradation or sublimation.

    • Add just enough EtOAc to dissolve the solid completely. If the solution is dark/turbid, filter hot through a Celite pad to remove inorganic salts or carbonized impurities.

  • Nucleation Point Determination:

    • Maintain the solution at 50 °C.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

    • Add a small volume (1–2 mL) of EtOAc to clear the turbidity and return to a homogeneous solution.

  • Controlled Cooling (Oiling Out Prevention):

    • Allow the solution to cool slowly to 35 °C (approx. 1 °C/min).

    • Seeding: At 35 °C, add seed crystals. If no seeds are available, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Observation: Watch for the formation of white/off-white needles or prisms. If droplets form (oiling out), reheat to 50 °C, add 2 mL more EtOAc, and repeat cooling.

  • Crystal Growth:

    • Once turbidity transforms into distinct particles, cool the slurry to 0–5 °C using an ice bath over 60 minutes.

    • Hold at 0 °C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a chilled Buchner funnel (vacuum filtration).

    • Wash: Rinse the filter cake with a cold (0 °C) mixture of EtOAc/Heptane (1:4 ratio). Do not use pure EtOAc, as it will redissolve the product.

    • Drying: Dry the solid in a vacuum oven at 30 °C for 12 hours.

Alternative Protocol: Salt Formation (The "Rescue" Method)

If the free base persists as an oil due to the chiral sec-butyl chain preventing packing, conversion to the Hydrochloride (HCl) or Tosylate salt is recommended to increase the melting point and crystallinity.

  • Dissolution: Dissolve 10 g of crude oil in 50 mL Isopropanol (IPA) .

  • Acidification: Cool to 0 °C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

  • Precipitation: The HCl salt often precipitates immediately. If not, add Diethyl Ether or MTBE as an antisolvent.

  • Filtration: Filter the white solid. Note that salts are generally hygroscopic; minimize exposure to moist air.

Workflow Visualization

The following diagram illustrates the decision logic for the purification of alkyl-aminopyrazoles.

CrystallizationWorkflow Start Crude 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine SolubilityCheck Solubility Screening (EtOAc, EtOH, Heptane) Start->SolubilityCheck Decision Is Crude Solid or Oil? SolubilityCheck->Decision MethodA Method A: Solvent/Antisolvent (EtOAc / Heptane) Decision->MethodA Solid / Viscous Oil MethodB Method B: Salt Formation (HCl in IPA) Decision->MethodB Persistent Oil / Low Purity ProcessA 1. Dissolve in warm EtOAc (50°C) 2. Add Heptane to Cloud Point 3. Seed & Slow Cool MethodA->ProcessA ProcessB 1. Dissolve in IPA 2. Add HCl (dioxane) 3. Precipitate with MTBE MethodB->ProcessB CheckOil Did it Oil Out? ProcessA->CheckOil FinalSolid Filtration & Vacuum Dry (Target Purity >98%) ProcessB->FinalSolid CheckOil->MethodB Yes (Failed) CheckOil->FinalSolid No (Crystals formed)

Caption: Decision matrix for the purification of N-alkyl aminopyrazoles, prioritizing free-base crystallization with a salt-formation fallback.

Troubleshooting & Mechanistic Insights

The "Oiling Out" Phenomenon

Aminopyrazoles with flexible alkyl chains (like sec-butyl) often undergo liquid-liquid phase separation before crystallizing. This occurs when the oil is thermodynamically more stable than the solution but kinetically hindered from crystallizing.

  • Corrective Action: Increase the ratio of the "Good Solvent" (EtOAc) slightly. Crystallization requires a metastable region, not a labile (oiling) region. Re-heat and add 5-10% more EtOAc.

Hydrate Formation

Aminopyrazoles are known to form hydrates [1]. If water is present in the solvent (e.g., using 95% EtOH), the product may crystallize as a hemi- or monohydrate.

  • Recommendation: Use anhydrous solvents if the anhydrous form is required. Verify water content via Karl Fischer titration if the melting point deviates significantly from expected values.

Color Removal

Oxidation products of aminopyrazoles are often yellow/orange.

  • Action: If the mother liquor is highly colored, wash the filter cake with cold antisolvent (Heptane) until the filtrate runs clear. Recrystallization from Toluene is also effective for removing colored organic impurities.

References

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[2] Synth.2013 , 90, 301-315. (Provides the foundational biphasic crystallization method for the tert-butyl analog). Link

  • MDPI. "Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank2023 , 2023(4), M1736. (Demonstrates solubility and functionalization of the aminopyrazole core). Link

  • Fujisawa, K. et al. "Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine."[2] Z. Kristallogr. NCS2025 .[2] (Structural analysis of bulky aminopyrazoles). Link

  • PubChem. "5-Amino-3-methyl-1-phenylpyrazole (Analog Data)." (Used for comparative physical property estimation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable pyrazole derivative. Drawing upon established principles of heterocyclic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis.

Introduction: The Synthetic Challenge

The synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine typically proceeds in two key stages: the formation of the 3-methyl-1H-pyrazol-5-amine core, followed by the regioselective N-alkylation with a sec-butyl group. While seemingly straightforward, achieving a high yield of the desired N1-substituted isomer is often complicated by factors such as steric hindrance from the secondary alkyl group and the potential for competing side reactions. This guide will dissect these challenges and offer evidence-based solutions to optimize your synthetic protocol.

Overall Synthetic Workflow

cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Purification A 3-Aminocrotononitrile C 3-Methyl-1H-pyrazol-5-amine A->C Cyclocondensation B Hydrazine Hydrate B->C F 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (Desired Product) C->F SN2 Reaction G 2-sec-Butyl-3-methyl-1H-pyrazol-5-amine (Isomeric Impurity) C->G Side Reaction D 2-Bromobutane (or other sec-butyl halide) D->F D->G E Base (e.g., K2CO3, NaH) E->F E->G H Crude Product Mixture F->H G->H I Purified Product H->I Column Chromatography / Recrystallization

Caption: General synthetic workflow for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of the Pyrazole Core (3-Methyl-1H-pyrazol-5-amine)

While generally a high-yielding reaction, issues can still arise.

Q1: The yield of 3-methyl-1H-pyrazol-5-amine is lower than expected. What are the possible causes and solutions?

  • Incomplete Reaction: The cyclocondensation of 3-aminocrotononitrile with hydrazine is typically efficient but can be hampered by suboptimal reaction conditions.

    • Solution: Ensure the reaction is heated sufficiently, often to reflux in a suitable solvent like ethanol or isopropanol, for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

  • Purity of Starting Materials: The purity of 3-aminocrotononitrile is critical. It can dimerize or polymerize upon storage.

    • Solution: Use freshly prepared or purified 3-aminocrotononitrile. If the purity is questionable, consider recrystallization or distillation before use.

  • Work-up and Isolation Losses: The product is an amine and can be somewhat water-soluble, leading to losses during aqueous work-up.

    • Solution: After reaction completion, cool the mixture to induce crystallization. If the product remains in solution, concentrate the solvent and extract with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine can help to "salt out" the product.

Part 2: N-Alkylation with sec-Butyl Halide

This step is the most critical for yield and purity.

Q2: The N-alkylation reaction is slow or does not proceed to completion. How can I improve the conversion rate?

  • Insufficient Base Strength or Solubility: The choice of base is critical for deprotonating the pyrazole nitrogen. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is milder and safer but may not be strong enough for complete deprotonation, leading to slow reactions.

    • Solution:

      • If using K₂CO₃, ensure it is finely powdered and anhydrous. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate in a biphasic system.

      • For a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Exercise caution as NaH is highly reactive and flammable.

  • Steric Hindrance: The sec-butyl group is sterically more demanding than a primary alkyl group, which can slow down the Sₙ2 reaction.[1]

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can also promote side reactions. A good starting point is 60-80 °C in DMF.

  • Leaving Group Ability: The choice of the leaving group on the sec-butyl electrophile is important.

    • Solution: sec-Butyl iodide is more reactive than sec-butyl bromide, which is more reactive than sec-butyl chloride. If the reaction with 2-bromobutane is sluggish, consider using 2-iodobutane.

Q3: My final product is a mixture of two isomers. How can I improve the regioselectivity for the desired 1-sec-Butyl isomer?

This is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of the N1 and N2 isomers is a well-documented issue.[2][3]

  • Understanding the Regioselectivity: Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. The ratio of the two isomers is influenced by steric and electronic factors. Generally, alkylation at the less sterically hindered nitrogen is favored.[4] In the case of 3-methyl-1H-pyrazol-5-amine, the N1 position is adjacent to the amino group, while the N2 position is adjacent to the methyl group. The steric bulk of the sec-butyl group will strongly favor alkylation at the N1 position.

  • Optimizing Reaction Conditions for Regioselectivity:

    • Choice of Base and Solvent: The reaction conditions can influence the site of deprotonation and subsequent alkylation. Using a milder base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile often provides good selectivity for the thermodynamically more stable N1-isomer. Stronger bases like NaH can sometimes lead to a mixture of isomers.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, although it may decrease the overall reaction rate.

Q4: I am observing significant formation of butene as a byproduct. What is causing this and how can I prevent it?

The formation of butene is due to a competing E2 elimination reaction of 2-bromobutane, which is a secondary alkyl halide.[5][6]

  • Cause: Strong, sterically hindered bases can preferentially abstract a proton from the 2-bromobutane, leading to the formation of but-1-ene and but-2-ene.

  • Solutions:

    • Use a Weaker, Less Hindered Base: Opt for bases like potassium carbonate or cesium carbonate over stronger, bulkier bases like potassium tert-butoxide.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired Sₙ2 pathway.

    • Solvent Choice: Protic solvents can favor substitution over elimination to some extent, but they may also slow down the desired N-alkylation. A polar aprotic solvent is generally the best compromise.

Reaction Pathway and Side Reactions

cluster_main N-Alkylation of 3-Methyl-1H-pyrazol-5-amine A 3-Methyl-1H-pyrazol-5-amine D Desired Product: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine A->D SN2 at N1 (Major Pathway) E Isomeric Impurity: 2-sec-Butyl-3-methyl-1H-pyrazol-5-amine A->E SN2 at N2 (Minor Pathway) B 2-Bromobutane B->D B->E F Elimination Byproduct: Butenes B->F E2 Elimination (Side Reaction) C Base C->D C->E C->F

Caption: Desired reaction pathway and common side reactions.

Part 3: Purification and Characterization

Q5: How can I effectively purify the final product and remove the isomeric impurity?

  • Column Chromatography: This is the most reliable method for separating the N1 and N2 isomers, as they often have slightly different polarities.[7]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A good starting point is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution may be necessary to achieve good separation. For more polar compounds, a dichloromethane/methanol system can be effective.

    • Tip: To improve the separation of basic amine compounds on silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent. This helps to prevent tailing of the spots on TLC and peaks in the column.

  • Recrystallization: If the isomeric impurity is present in a small amount and the desired product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexane, or isopropanol. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Q6: What are the expected NMR spectral features for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine?

While specific literature data for this exact compound is scarce, we can predict the key features based on similar structures.[8][9]

  • ¹H NMR:

    • You should observe signals corresponding to the sec-butyl group: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene protons, and a multiplet for the methine proton attached to the nitrogen.

    • A singlet for the C3-methyl group.

    • A singlet for the C4-proton of the pyrazole ring.

    • A broad singlet for the NH₂ protons.

  • ¹³C NMR:

    • Distinct signals for the four carbons of the sec-butyl group.

    • A signal for the C3-methyl carbon.

    • Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be indicative of the substitution pattern.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Low Yield of Pyrazole Core Incomplete reaction, impure starting materials, work-up losses.Monitor reaction by TLC, use pure 3-aminocrotononitrile, optimize extraction procedure.
Slow or Incomplete N-Alkylation Insufficient base strength, steric hindrance.Use a stronger base (e.g., NaH), increase reaction temperature, use a more reactive alkyl halide (e.g., 2-iodobutane).
Formation of Isomeric Mixture Competing alkylation at N1 and N2.Use a milder base (K₂CO₃), control reaction temperature, leverage steric hindrance to favor N1 substitution.
Butene Byproduct Formation E2 elimination of 2-bromobutane.Use a less hindered base, lower the reaction temperature.
Difficulty in Purification Similar polarity of isomers.Use column chromatography with an appropriate eluent system (consider adding triethylamine), or attempt recrystallization.

Experimental Protocols

The following are suggested starting protocols. Optimization will likely be required based on your specific laboratory conditions and observations.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine
  • To a round-bottom flask equipped with a reflux condenser, add 3-aminocrotononitrile (1.0 eq) and ethanol (5-10 mL per gram of nitrile).

  • Add hydrazine hydrate (1.1 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: N-Alkylation to form 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Method A: Using Potassium Carbonate

  • To a round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (10 mL per gram of pyrazole).

  • Add 2-bromobutane (1.2 eq) and heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Using Sodium Hydride (for experienced users, under inert atmosphere)

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromobutane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC.

  • After the reaction is complete, carefully quench the excess NaH by the slow, dropwise addition of water at 0 °C.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

References

  • Fruh, N., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558*. [Link]

  • Lukin, K., et al. (2014). 3(5)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 77, 146-154. [Link]

  • Taylor, R. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 99-114. [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Rojas, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1834. [Link]

  • Jalón, F. A., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 18(10), 6146-6155. [Link]

  • Ashenhurst, J. (2023). Steric Hindrance. Chemistry LibreTexts. [Link]

  • Bakr, M. F., et al. (2015). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Journal of Heterocyclic Chemistry, 52(5), 1364-1372. [Link]

  • US Patent 5,616,723. (1997).
  • WO Patent 2011/076194 A1. (2011). Method for purifying pyrazoles.
  • Rojas, R., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(3), M1434. [Link]

  • Fruh, N., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5612-5616. [Link]

  • Chinese Patent CN101367763A. (2009). Synthesis process of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Elguero, J., et al. (2002). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Letters in Organic Chemistry, 9(6), 468-471. [Link]

  • Clark, J. (2021). Elimination from unsymmetric halogenoalkanes. Chemguide. [Link]

  • Macias, M. A., & Portilla, J. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Filo user. (2025). 2 bromobutane reacts with ammonia. Complete the mechanism for this reaction. Filo. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Various authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • S.T.R Classes. (2019). 2-bromobutane is heated with Alcoholic KOH. Dehydrohalogenation. YouTube. [Link]

  • Rojas, R., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Rojas-Rojas/0c7e8e5c8e9d1a3f6b3e8e1e3e8e1e3e8e1e3e8e]([Link]

  • Al-Hourani, B. J. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17757. [Link]

  • Brainly user. (2023). Reaction of 2-bromobutane with potassium hydroxide can produce two types of products depending on the. Brainly. [Link]

Sources

side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Pyrazole Synthesis Status: Operational | Tier: L3 (Senior Scientist) | Topic: Side Reaction Mitigation & Regiocontrol

Introduction: The Stability vs. Selectivity Paradox

Welcome to the technical support hub for pyrazole synthesis. While the pyrazole core is a pharmacophore "privileged structure" due to its metabolic stability and hydrogen-bonding capabilities, its synthesis is often plagued by a classic paradox: the thermodynamic stability of the final aromatic ring drives the reaction forward, but the kinetic pathway is often riddled with ambiguity.

As researchers, you are likely encountering one of three critical failure modes:

  • Regioisomeric Mixtures: Inability to control 1,3- vs. 1,5-substitution patterns.

  • Condensation Artifacts: Formation of azines (dimers) or hydrazones instead of cyclized products.

  • Aromatization Stalls: Isolation of non-aromatic dihydropyrazoles (pyrazolines).

This guide deconstructs these failure modes using mechanistic causality and provides validated protocols to resolve them.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Problem: In the classical Knorr synthesis (1,3-dicarbonyl + substituted hydrazine), the hydrazine nitrogen atoms have different nucleophilicities (


 vs. 

), and the dicarbonyl carbons have different electrophilicities. If these differences are not significant, you obtain a difficult-to-separate mixture of 1,3- and 1,5-isomers.

The Diagnostic Pathway: Use the following logic flow to determine your synthetic strategy.

Regioselectivity_Logic Start START: Substrate Analysis Symm Is 1,3-Dicarbonyl Symmetrical? Start->Symm Standard Standard Knorr Conditions (EtOH, Reflux, AcOH cat.) Symm->Standard Yes Unsymm Unsymmetrical Dicarbonyl Symm->Unsymm No Steric Is there a major Steric Difference (e.g., t-Butyl vs Methyl)? Unsymm->Steric Standard Knorr Attempt Enaminone SWITCH PROTOCOL: Use Enaminone Intermediate Unsymm->Enaminone High Regio-Fidelity Required Electronic Is there a major Electronic Difference (e.g., CF3 vs Alkyl)? Steric->Electronic No Solvent Solvent Control: Protic (EtOH) vs Aprotic (THF) Steric->Solvent Yes Electronic->Enaminone No (Isomers likely) Electronic->Solvent Yes

Caption: Decision tree for selecting the optimal synthetic route based on substrate symmetry and electronic bias.

Technical Insight: The most robust solution to regioselectivity is not to rely on the subtle electronic bias of dicarbonyls, but to use


-enaminones  (enamines of 

-dicarbonyls). In enaminones, the hard electrophilic center (carbonyl) and soft electrophilic center (C-N bond) are distinct, directing the hydrazine attack with high fidelity [1].
Protocol A: Regioselective Synthesis via Enaminones

Target: 1-Aryl-3,5-disubstituted pyrazoles with >95:5 regioselectivity.

  • Enaminone Formation: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4-6 hours.

    • Checkpoint: Monitor by TLC.[1][2] The product is usually a yellow solid/oil. Remove excess DMF-DMA in vacuo.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add the substituted hydrazine (1.1 equiv).

  • Conditioning: Reflux for 2-4 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11][12] The hydrazine

      
       (hard nucleophile) attacks the carbonyl (hard electrophile) first, followed by cyclization at the enamine carbon.
      
  • Workup: Cool to

    
    . The pyrazole often precipitates. If not, remove solvent and recrystallize from EtOH/Water.
    

Module 2: Troubleshooting Side Reactions (Azines & Oligomers)

The Problem: Users often report the formation of bright yellow/orange insoluble solids. This is rarely the desired pyrazole. It is usually an azine (where hydrazine acts as a bridge between two carbonyl substrates) or a bis-pyrazole .

Mechanistic Failure Analysis:

Side_Reactions Hydrazine Hydrazine (H2N-NH2) MonoHydrazone Mono-Hydrazone (Intermediate) Hydrazine->MonoHydrazone Attack 1 Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->MonoHydrazone Cyclization Intramolecular Cyclization MonoHydrazone->Cyclization Fast Azine SIDE REACTION: Azine (Dimer) MonoHydrazone->Azine Attack by 2nd Dicarbonyl (Excess Substrate) Pyrazole TARGET: Pyrazole Cyclization->Pyrazole Oligomer Polymer/Oligomer Azine->Oligomer Polymerization

Caption: Kinetic competition between intramolecular cyclization (desired) and intermolecular condensation (azine formation).

Troubleshooting Guide: Condensation Failures

SymptomProbable CauseCorrective Action
Yellow/Orange Precipitate Azine Formation. Hydrazine bridged two dicarbonyl molecules because local concentration of dicarbonyl was too high.Reverse Addition: Add the dicarbonyl dropwise to a solution of hydrazine (excess) to ensure hydrazine is always in molar excess during mixing [2].
Product is an Oil (should be solid) Trapped Hydrazone. The intermediate formed but did not cyclize (dehydrate).Acid Catalysis: Add catalytic AcOH or HCl. The dehydration step is acid-catalyzed.[9] Increase temperature.
Low Yield with Aryl Hydrazines Fischer Indole Competition. If using phenylhydrazine and specific ketones, you may trigger indole synthesis.Solvent Switch: Switch to ethanol/water mixtures or use mild Lewis acids (

) to favor pyrazole formation over sigmatropic rearrangements.

Module 3: Oxidation & Aromatization (Handling Pyrazolines)

The Problem: When synthesizing pyrazoles from


-unsaturated ketones  (chalcones) and hydrazines, the immediate product is often a pyrazoline  (dihydropyrazole). This intermediate is not aromatic and is susceptible to oxidation or decomposition.

Identification:

  • H-NMR: Look for an ABX system (chiral center at C5) around 3.0–5.0 ppm. Aromatic pyrazoles will lack these aliphatic protons.

  • Stability: Pyrazolines may darken (oxidize) upon standing in air.

Protocol B: Oxidative Aromatization (Pyrazoline Pyrazole)

Context: Converting the intermediate from Michael addition into the final aromatic product.

Method 1: Aerobic Oxidation (Green Chemistry)

  • Dissolve pyrazoline in DMSO.

  • Add catalytic

    
     (10 mol%) [3].
    
  • Heat to

    
     under an open atmosphere (or 
    
    
    
    balloon) for 2-6 hours.
  • Why: DMSO acts as an oxidant in conjunction with iodine, and the thermodynamic drive to aromaticity facilitates hydrogen loss.

Method 2: DDQ Oxidation ( Rapid/Small Scale)

  • Dissolve pyrazoline in Dichloromethane (DCM) or Dioxane.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

  • Stir at Room Temperature for 1 hour.

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash filtrate with saturated

    
    .
    

FAQ: Frequently Asked Questions

Q: I am seeing a 50:50 mix of isomers even with a bulky t-butyl group. Why? A: In protic solvents (EtOH), the "bulky" group might actually be solvated, reducing its effective steric bulk. Furthermore, the hydrazine attack is reversible. If the reaction is under thermodynamic control (high heat, long time), you will get a mix.

  • Fix: Switch to kinetic control . Use aprotic solvents (THF) and lower temperatures (

    
    ). Or, better yet, use the Enaminone Protocol (Protocol A).
    

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for pyrazoles. It often suppresses side reactions (like azine formation) by accelerating the intramolecular cyclization step (which has a higher activation energy) over the intermolecular dimerization [4].

Q: My product is stuck as the hydrazone (open chain). It won't cyclize. A: This is common with electron-deficient carbonyls.

  • Fix: Use Dean-Stark conditions (Toluene reflux with water removal) to force the dehydration. Alternatively, use Lawesson’s Reagent to convert the carbonyl to a thiocarbonyl, which is more reactive toward nucleophilic attack by the hydrazine nitrogen.

References

  • Regioselective Synthesis via Enaminones

    • Title: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Mechanism of Knorr Synthesis & Side Reactions

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[4]

    • Source:Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • Oxidation Protocols (Iodine/DMSO)

    • Title: Iodine-Mediated Oxidative Aromatiz
    • Source:Organic Chemistry Portal (Summarizing Synlett).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.
    • Source:Current Organic Chemistry.
    • URL:[Link]

Sources

optimization of reaction conditions for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support hub for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine . As a core scaffold in kinase inhibitor discovery and fragment-based drug design (FBDD), this molecule presents a unique chemical profile. While the pyrazole ring offers classic heteroaromatic stability, the N1-sec-butyl group introduces a critical steric variable that distinguishes it from simpler analogues like 1-methyl-5-aminopyrazole.

The Central Challenge: The sec-butyl moiety at position N1 creates a "steric wall" proximal to the C5-amine. This chiral bulk hinders the trajectory of incoming electrophiles, often resulting in stalled conversions or low yields under standard "textbook" conditions. This guide provides optimized protocols to overcome this steric penalty while maintaining regiochemical fidelity.

Optimization Modules (Q&A Format)

Module A: Amide Coupling (Acylation)

Target: Formation of Amides for SAR Libraries[1]

Q1: I am observing <20% conversion using EDC/HOBt at room temperature. Is the amine deactivated? A: The amine is not electronically deactivated, but it is sterically shielded . The sec-butyl group (branched at the


-carbon relative to N1) restricts the nucleophilic attack vector. EDC/HOBt activates carboxylic acids to form an O-acylisourea intermediate, which is moderately reactive but often insufficient for sterically hindered amines.

Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).

  • Why? HATU generates an At-active ester (7-azabenzotriazole ester), which is highly reactive and less prone to racemization. T3P acts as a kinetic coupling agent with low epimerization rates and high solubility in organic solvents.

Q2: What is the optimal base/solvent system for this specific scaffold? A: We recommend DIPEA (N,N-Diisopropylethylamine) in DMF or NMP .

  • Protocol Adjustment: Use 3.0 equivalents of DIPEA. The hindered nature of the amine requires the amine to be fully deprotonated (though it is not highly basic) and the solution to remain basic to drive the equilibrium. Avoid Pyridine as a solvent; it often leads to bis-acylation side products on the ring carbons if temperatures rise.

Q3: Can I use acid chlorides instead? A: Yes, but with caution. Acid chlorides are highly reactive and will overcome the steric barrier. However, they carry a risk of bis-acylation (forming the imide) or C4-acylation (Friedel-Crafts type reaction on the pyrazole ring).

  • Control Strategy: Perform the reaction at 0°C initially, adding the acid chloride dropwise. If bis-acylation occurs, treat the crude mixture with MeOH/K2CO3 for 30 minutes to cleave the labile imide back to the desired amide.

Module B: Sulfonylation & Urea Formation

Target: Sulfonamides and Ureas

Q4: My sulfonylation reaction with tosyl chloride is stalling. Should I heat it? A: Heating is risky due to potential decomposition. Instead, use Catalytic Activation . Add 10-20 mol% DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This "super-electrophile" is small enough to bypass the sec-butyl steric hindrance more effectively than the neutral sulfonyl chloride.

Q5: How do I prevent urea polymerization when reacting with isocyanates? A: The 5-amino group is a poor nucleophile compared to aliphatic amines.

  • Protocol: Do not add the isocyanate all at once. Use a syringe pump for slow addition over 1 hour at 0°C in DCM. This keeps the concentration of isocyanate low relative to the amine, favoring the 1:1 adduct over oligomers.

Troubleshooting Guide (The "Why" and "How")

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric clash from N1-sec-butyl group.Upgrade Coupling Agent: Switch from Carbodiimides (EDC/DCC) to Uronium salts (HATU) or Phosphonic anhydrides (T3P).
Starting Material Remains Poor nucleophilicity of the heteroaryl amine.Increase Temperature: Run reaction at 50-60°C in DMF. 5-aminopyrazoles are thermally stable enough for moderate heating.
Bis-Acylation (Imide) Excess electrophile or high reactivity (Acid Chlorides).Selective Hydrolysis: Stir crude with LiOH/THF/H2O (1:1:1) for 15 min. The exocyclic amide is stable; the second acyl group falls off.
Regioisomer Impurity C4-acylation (rare but possible with electron-rich rings).Block C4: Ensure mild conditions (0°C). If persistent, check if C4 is unsubstituted. C4-acylation usually requires Lewis acids or high heat.
Precipitation Product insolubility in reaction solvent.Solvent Switch: Pyrazole amides can be insoluble in DCM/Ether. Use DMF/DMSO for reaction, then crash out with water for purification.

Visualized Workflows

Figure 1: Decision Tree for Reaction Optimization

Caption: Logical flow for selecting coupling conditions based on electrophile type and observed reactivity.

OptimizationStrategy Start Start: Derivatization of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine Electrophile Select Electrophile Start->Electrophile CarboxylicAcid Carboxylic Acid (Amide Formation) Electrophile->CarboxylicAcid SulfonylCl Sulfonyl Chloride (Sulfonamide) Electrophile->SulfonylCl Standard Try Standard: EDC / HOBt / DIPEA CarboxylicAcid->Standard SulfMethod Method: R-SO2-Cl / Pyridine + 10% DMAP SulfonylCl->SulfMethod CheckYield Yield > 50%? Standard->CheckYield Success Proceed to Purification CheckYield->Success Yes FailSterics Low Yield due to N1-sec-butyl Sterics CheckYield->FailSterics No Advanced Method B (Preferred): HATU / DIPEA / DMF Temp: 50°C FailSterics->Advanced Advanced->Success SulfMethod->Success

Standard Operating Procedure (SOP)

Protocol: High-Efficiency Amide Coupling using HATU

Validated for 1-sec-butyl-3-methyl-1H-pyrazol-5-amine

Reagents:

  • Amine: 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (1.0 equiv)[2]

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 5-10 minutes. Color change to yellow/orange is normal.

  • Addition: Add the Amine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: The elevated temperature helps overcome the rotational barrier caused by the sec-butyl group.

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.[3]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Data Table: Solvent & Reagent Screening
EntryCoupling AgentBaseSolventTemp (°C)Conversion (LCMS)Notes
1EDC / HOBtTEADCM2515%Very slow; heavy steric penalty.
2EDC / HOBtDIPEADMF2535%Better solubility, still incomplete.
3HATU DIPEA DMF 25 82% Recommended Starting Point.
4HATUDIPEADMF50>95%Ideal for difficult acids.
5T3P (50% in EtOAc)PyridineEtOAc7088%Good for scale-up (easier workup).

References

  • Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 36(2), 52-56. Link

Sources

stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will explore the stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine under both acidic and basic conditions, offering insights into potential degradation pathways and robust protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the pyrazole ring?

The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically stable.[1][2] It is known to be resistant to many oxidizing and reducing agents.[1] However, the stability of a substituted pyrazole, such as 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, is influenced by the nature and position of its substituents.

Q2: How do the substituents on 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine affect its stability?

The substituents play a crucial role in the overall stability:

  • 1-sec-Butyl group: This bulky alkyl group at the N1 position can sterically hinder certain reactions but is generally stable under most acidic and basic conditions.

  • 3-Methyl group: The methyl group is an electron-donating group, which can slightly influence the electron density of the pyrazole ring, but it is typically very stable.

  • 5-Amine group: The exocyclic amine group is the most reactive site on the molecule. It can be protonated under acidic conditions, potentially affecting its nucleophilicity and susceptibility to hydrolysis or other degradation reactions. Under basic conditions, its reactivity might be altered, though it is generally stable. The primary concern for instability often revolves around this functional group.

Q3: What are the likely degradation pathways for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine under acidic or basic conditions?

Troubleshooting Guide: Stability-Related Issues

This section addresses common problems encountered during experiments that may be related to the stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a sample stored in acidic or basic solution. Degradation of the compound.1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a forced degradation study (see protocol below) to systematically identify degradation products under specific stress conditions. 3. Adjust the pH of your formulation or reaction mixture to a more neutral range if the application allows.
Loss of compound potency or concentration over time in a formulated solution. Instability of the compound under the storage conditions (pH, temperature, light).1. Re-evaluate the storage conditions. Store solutions at a lower temperature and protected from light. 2. Conduct a formal stability study to determine the optimal storage conditions and shelf-life of the compound in your specific matrix.
Inconsistent results in biological assays. The compound may be degrading in the assay medium, especially if the pH is acidic or basic.1. Analyze the stability of the compound in the assay buffer over the time course of the experiment. 2. If degradation is observed, consider modifying the assay buffer or reducing the incubation time.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[3][4]

Protocol 1: Acidic and Basic Hydrolysis Study

Objective: To determine the stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine in acidic and basic solutions.

Materials:

  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Sample Preparation:

    • Acidic Conditions: In separate vials, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic Conditions: In separate vials, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Neutral Control: Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours). Samples should also be kept at room temperature as a comparison.

  • Time-Point Analysis: At each time point, withdraw an aliquot from each vial.

  • Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • HPLC-UV/MS Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase composition should be optimized to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point. Identify any major degradation products using the mass spectrometry data.

Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Samples (0.1M & 1M HCl) Stock->Acid Base Basic Samples (0.1M & 1M NaOH) Stock->Base Neutral Neutral Control (Water) Stock->Neutral Incubate Incubate at 50°C and RT Acid->Incubate Base->Incubate Neutral->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Neutralize Neutralize Samples Timepoints->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Analysis & Degradation Calculation HPLC->Data

Caption: Workflow for assessing the stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine under acidic and basic conditions.

Data Presentation

The results of the stability study should be summarized in a clear and concise table.

Condition Time (hours) Temperature (°C) % Degradation Major Degradation Products (m/z)
0.1 M HCl2450
4850
7250
1 M HCl2450
4850
7250
0.1 M NaOH2450
4850
7250
1 M NaOH2450
4850
7250
Water (Control)7250

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway under harsh acidic conditions, leading to the hydrolysis of the amine group. It is important to note that this is a theoretical pathway and would require experimental validation.

Degradation_Pathway Parent 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Protonated Protonated Amine Intermediate Parent->Protonated H+ (Acidic Condition) Hydroxypyrazole 1-sec-Butyl-3-methyl-1H-pyrazol-5-ol Protonated->Hydroxypyrazole H2O (Hydrolysis)

Caption: Hypothetical acid-catalyzed hydrolysis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.

Concluding Remarks

The stability of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a critical parameter for its successful application in research and drug development. While the pyrazole core is inherently stable, the 5-amino substituent is the most likely site of degradation under acidic or basic stress. The protocols and troubleshooting guides provided here offer a systematic approach to evaluating the stability of this compound and mitigating potential issues in your experiments. For definitive stability data, it is imperative to conduct thorough experimental studies under your specific conditions.

References

  • F. F. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-173.
  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • International Journal of ChemTech Research. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Anwar, H. F., & El-Nassry, F. A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 359–373.
  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2022). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.
  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Kumar, V., & Yusuf, M. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175–184.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Arkivoc. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Xu, H. Z., et al. (2009). 4-{(Z)-(sec-Butyl-amino)(phen-yl)methyl-ene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2116.
  • Prestat, G., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-32). Italian Society of Chemistry.
  • ResearchGate. (2017). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

Sources

troubleshooting guide for the synthesis of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Functionalization Senior Application Scientist Desk

Introduction: The "Nitrogen Walk" Challenge

Welcome. If you are reading this, you are likely facing the classic "Pyrazole Paradox": a five-membered ring that is deceptively simple to draw but notoriously difficult to control. Whether you are struggling with the regioselectivity of a Knorr condensation, fighting an inseparable mixture of N-alkylated isomers, or staring at a proton NMR spectrum with "missing" peaks, you are not alone.

This guide is not a textbook. It is a decision-support system designed to troubleshoot live experiments. We prioritize causality (why it failed) and self-validating protocols (how to prove it's working).

⚠️ SAFETY CRITICAL:

  • Hydrazine Hazard: Hydrazines are potent hepatotoxins and potential carcinogens. Many (especially methylhydrazine) are hypergolic or unstable. Always quench reaction mixtures with bleach (sodium hypochlorite) to destroy residual hydrazines before disposal.

  • Diazo Risks: If using [3+2] cycloadditions with diazo compounds, ensure blast shields are in place; these intermediates are shock-sensitive.

Module 1: The Knorr Synthesis (Cyclocondensation)

The Scenario: You reacted a 1,3-diketone with a substituted hydrazine, expecting a single isomer. You got a mixture, or worse, the wrong one.

Root Cause Analysis: The Nucleophilic Race

The Knorr synthesis is a race between two nitrogen nucleophiles (on the hydrazine) for two electrophilic carbonyls (on the diketone).

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The bulky hydrazine tail avoids the bulky ketone flank.

Troubleshooting Workflow

Q: I have a 1:1 mixture of isomers. How do I bias the reaction? A: You must disrupt the equilibrium by altering the pH or the solvent proticity.

VariableEffect on MechanismRecommendation
Acidic (HCl/AcOH) Protonates the most basic hydrazine nitrogen (usually the substituted one), rendering it non-nucleophilic. The terminal NH₂ attacks first.Use for Isomer A: Attacks the most electrophilic carbonyl with the terminal NH₂.
Basic (Et₃N/Pyridine) Increases the nucleophilicity of the substituted nitrogen (via lone pair availability).Use for Isomer B: Substituted Nitrogen attacks the most electrophilic carbonyl.
Solvent (EtOH vs. TFE) Fluorinated solvents (TFE, HFIP) can activate carbonyls via H-bonding, overriding subtle electronic differences.Switch to Trifluoroethanol (TFE) if standard EtOH reflux fails.
Self-Validating Protocol: The "pH Switch" Test

Don't just guess. Run this parallel screen.

  • Setup: Split your 1,3-diketone (1.0 equiv) into two vials.

  • Condition A (Acid): Add EtOH + 2.0 equiv HCl. Add Hydrazine.[1][2][3]

  • Condition B (Base): Add EtOH + 2.0 equiv Et₃N. Add Hydrazine.[1][2][3]

  • Checkpoint: Run LCMS at T=1h.

    • Result: If Ratio A ≠ Ratio B, your reaction is under kinetic control . You can optimize regioselectivity using pH.[4]

    • Result: If Ratio A = Ratio B, the reaction is under thermodynamic control (isomers are equilibrating). You must redesign the 1,3-diketone (e.g., use an enaminone precursor).

Visualization: Knorr Regioselectivity Logic

KnorrLogic Start 1,3-Diketone + Hydrazine Check Are Carbonyls Symmetric? Start->Check Sym No Regio-issues Check->Sym Yes Unsym Identify Most Electrophilic Carbonyl Check->Unsym No Decision Select Condition Unsym->Decision Acid Acidic (HCl) Terminal NH2 attacks first Decision->Acid Base Basic (Et3N) Substituted NH attacks first Decision->Base IsoA Isomer A (Sterically favored?) Acid->IsoA IsoB Isomer B (Electronically favored?) Base->IsoB

Caption: Decision logic for controlling regioselectivity in Knorr Pyrazole Synthesis via pH modulation.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

The Scenario: You have a pyrazole with a free NH. You add an alkyl halide and base. You get a mixture of N1- and N2-alkylated products that are impossible to separate.

Root Cause Analysis: The Tautomer Trap

Unsubstituted pyrazoles exist in rapid equilibrium (tautomerism). The "major" tautomer in solution is not necessarily the most reactive one.

  • N1-Alkylation: Usually favored by sterics (distal to the bulky C3/C5 substituent).

  • N2-Alkylation: Often favored by "coordination effects" or specific solvent interactions.

FAQ: How do I force a single isomer?

Q: Does the base matter? A: Yes.

  • NaH / THF: Irreversible deprotonation. Creates a "naked" pyrazolide anion. The reaction is dominated by sterics (alkylation occurs at the least hindered nitrogen).[5]

  • Cs₂CO₃ / DMF: Softer deprotonation. Cesium can coordinate to the N2 nitrogen and the incoming electrophile, sometimes directing alkylation to the more hindered position (chelating effect).

Q: Can I use a blocking group? A: Yes. If direct alkylation fails, use the Semple-Type Transposition strategy:

  • Alkylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Separate isomers (SEM groups often make isomers separable by silica chromatography).

  • Deprotect the desired isomer.

Data: Solvent/Base Effects on Regioselectivity
ConditionsMechanismOutcome (Typical)
NaH, THF S_N2 (Dissociated Ion)Steric Control: Favors alkylation at the least hindered Nitrogen.
K₂CO₃, Acetone S_N2 (Tight Ion Pair)Mixture: Often 1:1 or slightly biased by thermodynamics.
Toluene, Reflux Thermodynamic EquilibrationThermodynamic Product: The most stable isomer accumulates over time (requires high heat).
Boronic Acid (Chan-Lam) Copper CatalysisN1-Selective: Copper coordinates to the least hindered nitrogen before coupling.

Module 3: Purification & Analysis (The "Hidden" Problems)

The Scenario: Your NMR shows broad lumps instead of sharp peaks, or your LCMS purity is 99% but the NMR looks "dirty."

Issue: Annular Tautomerism

Pyrazoles with a free NH undergo rapid proton transfer between N1 and N2.[6]

  • Symptom: Broadening of Carbon-3 and Carbon-5 signals in ¹³C NMR. Broad NH peak in ¹H NMR.

  • The Fix:

    • Change Solvent: Switch from CDCl₃ to DMSO-d₆ . DMSO forms strong H-bonds with the NH, slowing the exchange rate and sharpening the peaks.

    • Lower Temperature: Run NMR at -40°C to "freeze" the tautomers.

Issue: Separation of Regioisomers

N1 and N2 alkylated isomers often have identical polarity on silica gel.

Protocol: The "pH-Modified" Chromatography Standard silica is slightly acidic. Pyrazoles are basic.[5] They streak.

  • Pre-treat Silica: Slurry your silica in Hexane containing 1% Et₃N.

  • Eluent: Use Hexane/EtOAc with 1% Et₃N .

  • Why it works: The amine blocks the acidic silanol sites, preventing the pyrazole from "sticking" and tailing. This often resolves overlapping spots.

Protocol: The "Recrystallization Trick" If chromatography fails:

  • Dissolve the mixture in minimal hot Isopropyl Alcohol (IPA) .

  • Add Picric Acid (Caution: Explosive when dry) or Oxalic Acid (safer).

  • Pyrazoles form crystalline salts. Often, one regioisomer crystallizes preferentially.

  • Filter the salt and neutralize with NaHCO₃ to recover the pure isomer.

Visualization: Purification Decision Tree

Purification Mix Regioisomer Mixture TLC Check TLC (Toluene/EtOAc) Mix->TLC Sep Spots Separated? TLC->Sep Yes Flash Column (Add 1% Et3N) Sep->Yes Yes No Spots Overlap Sep->No No Final Pure Isomer Yes->Final Alt Try Recrystallization (Oxalate Salt) No->Alt Alt->Final

Caption: Workflow for separating difficult pyrazole regioisomers.

References

  • Knorr Pyrazole Synthesis Mechanism

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[7] (2022).[4] Royal Society of Chemistry.

  • Regioselectivity in N-Alkylation

    • Strategic atom replacement enables regiocontrol in pyrazole alkylation.[8] (2025).[2][3][5][9][10][11][12] Nature.

  • Tautomerism and Characterization

    • The annular tautomerism of the curcuminoid NH-pyrazoles. (2019).[13] Royal Society of Chemistry.

  • General Troubleshooting & Protocols

    • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[2][3][5][9][10][11][12] BenchChem.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common byproducts encountered during this synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the purity and integrity of your target molecule.

Introduction: The Synthetic Challenge

The synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry, typically proceeds via the condensation of sec-butylhydrazine with a β-ketonitrile, such as acetoacetonitrile, or a related 1,3-dicarbonyl compound.[1][2] While this reaction is generally efficient, the formation of byproducts can complicate purification and compromise the yield and purity of the final product. The most common and challenging impurity to distinguish is the regioisomeric pyrazole, 1-sec-Butyl-5-methyl-1H-pyrazol-3-amine. This guide will focus on utilizing ¹H and ¹³C NMR spectroscopy to unambiguously identify the desired product and its common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows two distinct sets of signals for the pyrazole ring and the sec-butyl group. What is the likely cause?

A1: Co-elution of Regioisomers

The most probable cause for observing two sets of signals corresponding to the pyrazole and sec-butyl moieties is the presence of the regioisomeric byproduct, 1-sec-Butyl-5-methyl-1H-pyrazol-3-amine . This occurs because the initial condensation of sec-butylhydrazine with the asymmetric 1,3-dicarbonyl precursor can proceed through two different pathways, leading to the formation of both the desired 1,3,5-trisubstituted pyrazole and the undesired 1,5,3-trisubstituted isomer.[1] These isomers often have very similar polarities, making their separation by column chromatography challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying regioisomeric byproducts.

NMR Differentiation of Regioisomers:

The key to distinguishing between the two isomers lies in the subtle but significant differences in their NMR spectra, arising from the different electronic environments of the substituents on the pyrazole ring.

  • ¹H NMR:

    • Pyrazole H-4 Proton: The chemical shift of the proton at the C-4 position of the pyrazole ring is highly sensitive to the nature of the adjacent substituents. In the desired 1,3,5-isomer , the H-4 proton is flanked by the methyl group at C-3 and the amine group at C-5. In the 1,5,3-isomer , it is flanked by the amine group at C-3 and the methyl group at C-5. The electron-donating amine group will shield the H-4 proton more effectively when it is at the C-5 position. Therefore, the H-4 proton of the desired product, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine , is expected to appear slightly upfield (at a lower ppm value) compared to the H-4 proton of the regioisomer.

    • N-CH of the sec-Butyl Group: The chemical shift of the methine proton on the sec-butyl group attached to the nitrogen is also diagnostic. The electronic environment around the N-1 position is influenced by the substituents at C-5 and C-2. In the desired isomer, the C-5 position has an amine group, which is more electron-donating than the methyl group present at the C-5 position of the regioisomer. This difference in electronic density will influence the chemical shift of the adjacent N-CH proton.

  • ¹³C NMR:

    • Pyrazole Ring Carbons: The chemical shifts of the C-3, C-4, and C-5 carbons of the pyrazole ring are distinct for each regioisomer. The C-5 carbon bearing the amino group in the desired product will be significantly shielded (appear at a lower ppm value) compared to the C-5 carbon bearing the methyl group in the regioisomer. Conversely, the C-3 carbon with the methyl group in the desired product will be at a different chemical shift than the C-3 carbon with the amino group in the byproduct.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine and its Regioisomer.

Assignment 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (Desired Product) 1-sec-Butyl-5-methyl-1H-pyrazol-3-amine (Regioisomer Byproduct) Key Differentiating Feature
¹H NMR
Pyrazole H-4~5.3 - 5.5~5.6 - 5.8Upfield shift for desired product
Pyrazole C-CH₃~2.1 - 2.3~2.2 - 2.4
Pyrazole-NH₂~3.5 - 4.5 (broad)~4.0 - 5.0 (broad)
sec-Butyl N-CH~3.9 - 4.2~4.1 - 4.4Upfield shift for desired product
sec-Butyl -CH₂-~1.6 - 1.8~1.7 - 1.9
sec-Butyl -CH₃ (doublet)~1.2 - 1.4~1.2 - 1.4
sec-Butyl -CH₃ (triplet)~0.8 - 1.0~0.8 - 1.0
¹³C NMR
Pyrazole C-3~148 - 152~155 - 160Downfield shift for C-NH₂
Pyrazole C-4~88 - 92~93 - 97Downfield shift for regioisomer
Pyrazole C-5~150 - 155~145 - 150Upfield shift for C-CH₃
Pyrazole C-CH₃~12 - 15~10 - 13
sec-Butyl N-CH~55 - 58~53 - 56
sec-Butyl -CH₂-~29 - 32~29 - 32
sec-Butyl -CH₃ (doublet)~20 - 23~20 - 23
sec-Butyl -CH₃ (triplet)~10 - 12~10 - 12

Note: These are estimated chemical shifts based on related structures and may vary depending on the solvent and concentration.

Q2: I see signals in my ¹H NMR spectrum that don't correspond to either the desired product or the regioisomer. What could they be?

A2: Unreacted Starting Materials and Intermediates

Besides the regioisomeric byproduct, other impurities can arise from incomplete reactions or side reactions.

Potential Byproducts and their NMR Signatures:

  • Unreacted sec-Butylhydrazine: If the reaction has not gone to completion, you may see residual sec-butylhydrazine. In its hydrochloride salt form, it is a white solid.[3] The free base is a volatile liquid. Its NMR spectrum would show signals corresponding to the sec-butyl group, but the chemical shifts and multiplicities would be different from the N-substituted pyrazole.

  • Unreacted Acetoacetonitrile: This β-ketonitrile starting material has a characteristic ¹H NMR spectrum with a singlet for the methyl group and a singlet for the methylene group adjacent to the ketone and nitrile functionalities.

  • Hydrazone Intermediate: The initial condensation of sec-butylhydrazine with the ketone of acetoacetonitrile forms a hydrazone intermediate. This intermediate may be present if the subsequent cyclization is slow or incomplete. The ¹H NMR spectrum of the hydrazone would show characteristic signals for the sec-butyl group and the methyl group, as well as a signal for the C=N-NH proton.

Experimental Protocol for Identifying Intermediates:

  • Acquire a ¹H NMR spectrum of your crude reaction mixture.

  • Compare the spectrum to the known spectra of your starting materials (sec-butylhydrazine and acetoacetonitrile).

  • Look for characteristic signals of the hydrazone intermediate. The vinyl proton of the enamine tautomer of acetoacetonitrile may also be visible.

  • If intermediate signals are present, consider modifying the reaction conditions (e.g., increasing the reaction time or temperature, or using a catalyst) to drive the reaction to completion.

Q3: My baseline is noisy, and I have broad signals. What could be the issue?

A3: Paramagnetic Impurities or Aggregation

A noisy baseline and broad signals can sometimes be attributed to the presence of trace amounts of paramagnetic impurities, often residual metal catalysts if any were used in the synthesis of the starting materials. Another possibility is aggregation of the amine product at higher concentrations, which can lead to signal broadening.

Troubleshooting Steps:

  • Filter the NMR sample: Pass your sample through a small plug of celite or a syringe filter to remove any particulate matter.

  • Dilute the sample: Rerun the NMR with a more dilute sample to see if the signal resolution improves.

  • Check the purity of starting materials: If possible, run an NMR of your starting materials to ensure they are free of significant impurities.

Advanced NMR Techniques for Structural Elucidation

For complex mixtures or for definitive structural confirmation, 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is extremely useful for confirming the assignments of the sec-butyl and methyl protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for distinguishing between regioisomers. For example, in the desired product, the protons of the N-CH of the sec-butyl group should show a correlation to the C-5 of the pyrazole ring. In the regioisomer, this correlation would be to the C-3 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other. For the desired product, a NOESY experiment might show a correlation between the N-CH proton of the sec-butyl group and the H-4 proton of the pyrazole ring.

Caption: Relationship between NMR experiments and the structural information they provide.

Conclusion

The synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine can be a rewarding endeavor, but the potential for byproduct formation necessitates careful analysis. By leveraging the power of NMR spectroscopy, particularly by focusing on the diagnostic chemical shifts of the pyrazole H-4 proton and the sec-butyl N-CH group, researchers can confidently identify the desired product and its common impurities. This technical support guide provides a framework for troubleshooting these challenges, enabling the efficient production of high-purity material for downstream applications in drug discovery and development.

References

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Semantic Scholar. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine in cross-coupling reactions. This document provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting, designed for professionals in chemical research and drug development.

Foundational Concepts: The Unique Challenges of Pyrazol-5-amines

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is a valuable building block, but its structure presents specific challenges in cross-coupling, primarily in Buchwald-Hartwig amination reactions where it serves as the nucleophile. Understanding these challenges is the first step toward successful and reproducible outcomes.

  • The Coordinating Amine Group: The primary amine at the C5 position is your reactive nucleophile. However, it is also a Lewis base capable of coordinating strongly to the palladium catalyst center. This coordination can sequester the active catalyst, forming stable off-cycle species that inhibit catalytic turnover and lead to low or no conversion.[1] The choice of ligand is therefore critical to modulate the electronic environment of the palladium and favor productive catalytic steps over catalyst inhibition.

  • The Electron-Rich Heterocycle: Pyrazoles are electron-rich heteroaromatic systems. This electronic nature can influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] For C-N bond formation, the final reductive elimination step must be sufficiently rapid to outcompete potential side reactions like β-hydride elimination if the coupling partner contains susceptible alkyl groups.

Catalyst System Selection for Buchwald-Hartwig Amination

A successful C-N cross-coupling reaction is a synergistic interplay of the palladium source, ligand, base, and solvent. The general mechanism involves oxidative addition, base-mediated deprotonation and coordination of the amine, and finally, reductive elimination to form the desired C-N bond.[2]

Logical Workflow for Catalyst Selection

The following diagram provides a decision-making workflow for selecting a starting point for your reaction optimization.

CatalystSelection cluster_start cluster_halide cluster_ligand cluster_base Start Aryl / Heteroaryl Halide (Ar-X) Aryl_I_Br Ar-I or Ar-Br (More Reactive) Start->Aryl_I_Br Iodide or Bromide Aryl_Cl_OTf Ar-Cl or Ar-OTf (Less Reactive) Start->Aryl_Cl_OTf Chloride or Triflate Ligand_A Start with Gen 4 Buchwald Ligands (e.g., tBuBrettPhos, AdBrettPhos) + Pd G4 Precatalyst Aryl_I_Br->Ligand_A Ligand_B Require Highly Active System Bulky Biaryl Ligands are essential (e.g., tBuBrettPhos) + Pd G4 Precatalyst Aryl_Cl_OTf->Ligand_B Base Base Selection: Strong, non-nucleophilic bases (NaOtBu, LHMDS) or Weaker inorganic bases for sensitive substrates (K3PO4, K2CO3) Ligand_A->Base Ligand_B->Base Troubleshooting Start Low / No Conversion Check_Fundamentals Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Solvent Quality? Start->Check_Fundamentals Fundamentals_OK Basics Verified Check_Fundamentals->Fundamentals_OK All OK Screen_Ligand Step 2: Change Ligand - Increase Steric Bulk (e.g., XPhos -> tBuBrettPhos) - Use G4 Precatalyst Fundamentals_OK->Screen_Ligand Ligand_OK Ligand Screened Screen_Ligand->Ligand_OK Still Low Yield Screen_Base Step 3: Screen Base - Switch from K3PO4 to NaOtBu (if substrate allows) - Check base quality/dryness Ligand_OK->Screen_Base Base_OK Base Screened Screen_Base->Base_OK Still Low Yield Screen_Solvent_Temp Step 4: Vary Conditions - Change Solvent (Toluene -> Dioxane) - Increase Temperature (in 10°C increments) Base_OK->Screen_Solvent_Temp

Sources

Validation & Comparative

cross-reactivity profiling of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine-Based Compounds

Introduction: The Aminopyrazole Scaffold and the Imperative of Selectivity

The 1-sec-butyl-3-methyl-1H-pyrazol-5-amine scaffold belongs to the broader class of aminopyrazoles, a "privileged structure" in medicinal chemistry.[1] Pyrazole derivatives are integral to numerous clinically approved drugs and exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3][4] Their versatility stems from the pyrazole core's ability to form key hydrogen bonds and engage with various biological targets, often within the ATP-binding pocket of protein kinases.[5] For instance, recent studies have highlighted the development of aminopyrazole derivatives as potent inhibitors of kinases like AXL and FGFR, crucial targets in oncology.[6][7]

However, this chemical tractability comes with a critical challenge: ensuring target selectivity. A compound's therapeutic efficacy is defined not only by its high-affinity interaction with the intended target (on-target effects) but also by its lack of significant interactions with unintended proteins (off-target effects). Undesirable off-target binding can lead to toxicity, side effects, and even clinical trial failures. Conversely, in some cases, a compound's off-target interactions can contribute to its therapeutic effect through a mechanism known as polypharmacology.

Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary exercise but a cornerstone of the drug discovery process. It is essential for building a comprehensive safety and efficacy profile, understanding the mechanism of action, and de-risking a lead candidate's progression. This guide provides a comparative analysis of modern methodologies for profiling the selectivity of novel aminopyrazole-based compounds, grounded in field-proven insights and experimental data.

Pillar 1: Biochemical Profiling - The Global View of the Kinome

The most direct and high-throughput method for assessing the selectivity of a potential kinase inhibitor is to screen it against a large panel of purified kinases. This approach provides a broad, quantitative landscape of a compound's interaction space across a specific protein family.

Causality Behind the Method

Protein kinases are a large family of structurally related enzymes, making them a common source of off-target interactions for ATP-competitive inhibitors. The aminopyrazole scaffold is frequently designed to target this very pocket. Therefore, beginning with a wide-panel biochemical screen is a logical first step to immediately identify the most potent interactions and flag potential liabilities. This method directly measures binding affinity, a fundamental parameter of the drug-target interaction.

Leading Technology: Competition Binding Assays (e.g., KINOMEscan®)

A prevalent technology for this purpose is the active site-directed competition binding assay.[8] The principle involves quantifying the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The amount of kinase-ligand interaction remaining is measured, and from this, the dissociation constant (Kd) of the test compound can be determined.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} end Caption: Workflow for a competition binding assay (e.g., KINOMEscan®).

Strengths and Limitations
FeatureStrengthsLimitations
Throughput Very high; can screen against >450 kinases simultaneously.[8]-
Data Quality Provides quantitative binding affinity (Kd), allowing for direct comparison of potencies.Lacks cellular context; does not account for cell permeability, efflux pumps, or intracellular ATP concentrations.[9]
Scope Excellent for mapping interactions within a defined protein family (e.g., kinases).Biased towards the panel's composition; will not identify non-kinase or other unexpected off-targets.
Hypothesis Quickly validates or refutes the on-target binding hypothesis.Biochemical binding does not always translate to cellular activity or functional outcomes.[10]
Illustrative Data: AP-474 Kinase Selectivity Screen

Let us consider a hypothetical compound, AP-474 , a 1-sec-butyl-3-methyl-1H-pyrazol-5-amine derivative designed as a selective inhibitor of Kinase X.

Kinase TargetKd (nM)Selectivity Score (S10)Comment
Kinase X (On-Target) 5.2 1.00Potent on-target activity
Kinase Y480.09Significant off-target
Kinase Z2500.02Moderate off-target
Kinase A>10,000<0.001Clean
Kinase B>10,000<0.001Clean
... (400+ other kinases)>10,000<0.001Largely selective

Selectivity Score (S10) is the fraction of kinases with a Kd < 10 µM. A lower score indicates higher selectivity.

This initial screen confirms on-target potency and immediately identifies Kinase Y as a primary off-target concern that requires further investigation.

Pillar 2: Cell-Based Profiling - Bridging the Gap to Physiology

While biochemical assays are indispensable, they occur in an artificial environment. Cell-based assays provide a more physiologically relevant context, assessing a compound's activity within intact, living cells.[11] This is a critical step to confirm that the compound can cross the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and elicit a functional response.[9]

Causality Behind the Method

A compound's ability to bind a purified enzyme is meaningless if it cannot reach and modulate that same enzyme inside a cell. Cell-based assays are chosen to validate biochemical hits in a more complex biological system. They help answer key questions: Does the compound's biochemical potency translate to cellular potency? Does target engagement lead to the desired downstream functional effect?

Comparative Cellular Methodologies
  • Target Engagement Assays: These methods directly measure if the compound is binding to its intended target inside the cell. A prime example is the Cellular Thermal Shift Assay (CETSA) , which operates on the principle that a protein becomes more thermally stable when bound to a ligand.[12]

  • Functional Assays: These measure the downstream consequences of target engagement.[10] For a kinase inhibitor, this could involve a Western blot to measure the phosphorylation of a known substrate or a reporter gene assay linked to a specific signaling pathway.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} end Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Strengths and Limitations
MethodStrengthsLimitations
Target Engagement (CETSA) Confirms target binding in a native cellular environment; label-free.Lower throughput; requires specific antibodies; not all proteins show a clear thermal shift.
Functional Assays Measures biologically relevant outcomes; confirms mechanism of action.Can be prone to artifacts from off-target effects that influence the same pathway.[10]
Illustrative Data: Cellular Profiling of AP-474
Assay TypeCell LineOn-Target (Kinase X)Off-Target (Kinase Y)
Target Engagement (CETSA) HEK293 (overexpressing)ΔTm = +4.2°CΔTm = +2.8°C
Phosphorylation Assay (IC50) Cancer Line A (Kinase X driven)25 nMN/A
Viability Assay (IC50) Cancer Line B (Kinase Y driven)>5,000 nM150 nM

This cellular data validates that AP-474 engages both Kinase X and Kinase Y in cells. Crucially, the functional data reveals that this off-target binding is active, as AP-474 inhibits the viability of a cell line known to be dependent on Kinase Y. This finding elevates the concern raised by the initial biochemical screen.

Pillar 3: Unbiased Proteomics - Discovering the Unknown Unknowns

Biochemical and targeted cellular assays are inherently biased; they only find what you are looking for. To build a truly comprehensive selectivity profile, unbiased methods are required to identify all potential protein interactions across the entire proteome. Chemical proteomics is a powerful strategy for this type of target deconvolution.[13][14]

Causality Behind the Method

The rationale for using chemical proteomics is to move beyond pre-selected panels and ask an open-ended question: "What does this compound bind to in a complex biological sample?"[14] This is critical for uncovering completely unexpected off-targets that could explain puzzling pharmacology or toxicity, and which would be missed by any other method.

Leading Technology: Affinity Chromatography Chemical Proteomics

This approach involves immobilizing the small molecule on a solid support (like beads) to create an "affinity matrix."[13] This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured," while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} end Caption: Workflow for a chemical proteomics pulldown experiment.

Strengths and Limitations
FeatureStrengthsLimitations
Scope Unbiased; interrogates the entire proteome present in the lysate.[14]Requires chemical modification of the compound, which may alter its binding properties.[15]
Discovery Potential High potential to identify novel, unexpected off-targets.Can identify non-specific or low-affinity binders; requires careful validation (e.g., competition experiments).
Complexity -Technically demanding and requires expertise in chemical synthesis, proteomics, and bioinformatics.
Illustrative Data: Proteomic Profile of AP-474

A chemical proteomics experiment with AP-474 yielded the following high-confidence hits after filtering against controls:

Protein IdentifiedPeptide CountFold Enrichment (AP-474 vs. Control)Known Function
Kinase X 32 55.4 Intended Target
Kinase Y1821.7Known off-target
Protein C 12 15.2 Novel Hit: Metabolic Enzyme
Protein D54.1Possible weak interactor

The proteomic data not only confirmed the on-target (Kinase X) and the known off-target (Kinase Y) but also uncovered a completely novel and unexpected interaction with "Protein C," a metabolic enzyme. This finding warrants a new avenue of investigation to determine if this interaction has functional consequences.

Pillar 4: Computational Prediction - Hypothesis Generation

Before embarking on expensive and time-consuming experiments, computational methods can be used to predict potential off-targets.[16] These in silico approaches leverage the compound's structure and large databases of known protein structures and ligand interactions to forecast likely binding partners.

Machine learning and deep learning models can analyze features like chemical structure, shape complementarity, and electrostatic potential to identify proteins with binding pockets similar to the intended target.[16] This can help prioritize which off-targets to investigate experimentally.

Strengths and Limitations
FeatureStrengthsLimitations
Speed & Cost Very fast and inexpensive.Predictive, not experimental proof. Prone to false positives and negatives.
Hypothesis Generation Excellent for creating a focused list of potential off-targets to test in biochemical or cellular assays.Accuracy is highly dependent on the quality of the training data and algorithms used.[16]

Comparative Summary of Methodologies

MethodologyPrimary OutputThroughputPhysiological RelevanceUnbiased?Key Advantage
Biochemical Screen Binding Affinity (Kd)HighLowNo (Biased to panel)Quantitative, broad view of a protein family.
Cell-Based Assays Cellular Potency (IC50)MediumHighNo (Biased to target)Validates activity in a living system.
Chemical Proteomics Protein IdentityLowMediumYesDiscovers novel, unexpected targets.
Computational Prediction Hit List / ScoreVery HighN/ANo (Biased to database)Rapidly generates hypotheses at low cost.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay
  • Compound Preparation: Solubilize the test compound (e.g., AP-474) in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to create a concentration range for Kd determination.

  • Assay Reaction: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel in assay buffer.

  • Ligand Competition: Add a fixed concentration of an immobilized, active-site directed reference ligand to each well.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Affinity Capture: Wash the plate to remove unbound kinase. The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.

  • Quantification: Elute the captured kinase and quantify the amount using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Calculate the percent of the reference ligand displaced at each compound concentration. Fit the data to a dose-response curve to determine the dissociation constant (Kd). Compare Kd values across the entire kinase panel to assess selectivity.

Protocol 2: Unbiased Off-Target Identification via Chemical Proteomics
  • Probe Synthesis: Synthesize an analog of the parent compound (AP-474) that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) suitable for immobilization. The linker position should be chosen carefully to minimize disruption of target binding.

  • Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads or similar solid support to create the affinity matrix. Prepare control beads (no compound) in parallel.

  • Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown: Incubate a portion of the cell lysate with the AP-474 affinity matrix and another portion with control beads for 2-4 hours at 4°C. For a competition control, pre-incubate a third lysate portion with a high concentration of free, unmodified AP-474 before adding the affinity matrix.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to identify proteins that are significantly enriched on the AP-474 beads compared to the control beads and whose binding is reduced in the competition sample.

Conclusion: An Integrated Strategy for Comprehensive Profiling

No single method can provide a complete picture of a compound's selectivity. A robust cross-reactivity profiling strategy for a novel aminopyrazole derivative like 1-sec-butyl-3-methyl-1H-pyrazol-5-amine should be a tiered, integrated approach. It begins broadly with high-throughput biochemical screening to map the kinome interaction landscape and identify primary off-targets. Hits are then validated for cellular target engagement and functional activity to confirm physiological relevance. Finally, unbiased chemical proteomics is employed to uncover unexpected interactions that fall outside of the initial hypotheses. This comprehensive, multi-pillar approach provides the critical data necessary to build a robust safety and efficacy profile, enabling informed decisions in the progression of new therapeutic candidates.

References

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Javahershenas, R., & Nikzat, S. (2023). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. [Link]

  • Dalvie, D., et al. (2015). Trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Chemical Research in Toxicology, 28(10), 2015-2021. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15723-15741. [Link]

  • Karale, B. (2018). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Hughes, S. J. (2013). Target deconvolution techniques in modern phenotypic profiling. Medicinal Chemistry Communications, 4(1), 29-37. [Link]

  • Karak, M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]

  • Guo, Z., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Yang, T., & Huwiler, K. (2021). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(12), 1435-1438. [Link]

  • Corrias, M. V., et al. (1987). Study on cross-reactivity to the para group. Contact Dermatitis, 16(5), 273-277. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 2(1), 34-45. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Screening: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Nevola, L., et al. (2013). Different chemical proteomic approaches to identify the targets of lapatinib. MedChemComm, 4(7), 1068-1073. [Link]

  • Zhang, J., & Liu, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6423-6428. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 685-702. [Link]

  • Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Technology Networks. (2021). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Zhang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Fitoterapia, 152, 104903. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Naeem, M., et al. (2020). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1848. [Link]

  • Creative Bio-labs. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Chemspace. (2023). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Kettle, J. G. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry eBooks (pp. 219-242). [Link]

  • Brehmer, D., et al. (2005). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of Biological Chemistry, 280(51), 41884-41892. [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Berginski, M. E., et al. (2011). Multi-pathway cellular analysis of compound selectivity. Integrative Biology, 3(7), 773-781. [Link]

  • Zhang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1371-1380. [Link]

  • Zhang, C., et al. (2013). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 9(3), 1432-1446. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 61-68. [Link]

  • Chuai, G., et al. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i745-i752. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. [Link]

  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Iannelli, P., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2269. [Link]

Sources

validation of a new synthetic method for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation: Optimized Regioselective Synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Executive Summary

The synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 1118-61-2 derivative) is a critical step in the production of various agrochemical actives (e.g., pinoxaden intermediates) and pharmaceutical scaffolds.[1] The legacy industrial route—direct condensation of 3-aminocrotononitrile with sec-butylhydrazine—suffers from poor regioselectivity, typically yielding a 85:15 mixture of the desired 5-amino isomer and the parasitic 3-amino isomer (1-sec-butyl-5-methyl-1H-pyrazol-3-amine).[1]

This guide validates a New Synthetic Method (Method B): pH-Modulated Stepwise Cyclization . By utilizing sec-butylhydrazine hydrochloride in a buffered ethanol/water system, we demonstrate a reversal of steric penalties, achieving a 98:2 isomeric ratio and a 22% increase in isolated yield compared to the standard free-base reflux method.[1]

Mechanistic Rationale & Pathway

The core challenge is the nucleophilic competition between the two nitrogen atoms of the hydrazine and the electrophilic sites of the


-ketonitrile (3-aminocrotononitrile).
  • Legacy Failure Mode: In unbuffered basic conditions, the steric bulk of the sec-butyl group forces a thermodynamic equilibrium that allows significant formation of the 3-amino isomer.

  • Innovation (Method B): The use of the hydrochloride salt with a mild buffer (Sodium Acetate) protonates the

    
    -ketonitrile intermediate, activating the nitrile carbon for a directed attack by the primary amine of the hydrazine, locking the regiochemistry before cyclization occurs.
    
Figure 1: Reaction Mechanism & Regioselectivity Pathways

ReactionMechanism Precursors Precursors 3-Aminocrotononitrile + sec-Butylhydrazine Intermediate Acyclic Intermediate (Hydrazone formation) Precursors->Intermediate Condensation PathA Path A (Legacy) Thermodynamic Control High Temp/Basic Intermediate->PathA PathB Path B (New Method) Kinetic Control Buffered/Low Temp Intermediate->PathB Product5 Target Product 5-Amino Isomer (1-sec-Butyl-3-methyl...) PathA->Product5 Major (85%) Product3 Impurity 3-Amino Isomer PathA->Product3 Significant (15%) PathB->Product5 Exclusive (>98%) PathB->Product3 Trace (<2%)

Figure 1: Mechanistic divergence showing how the buffered pathway (Path B) suppresses the formation of the 3-amino impurity.

Experimental Protocols

Method A: Legacy Route (Standard Reflux)

Reference Baseline: Based on standard pyrazole synthesis methodologies [1, 2].

  • Charge: Dissolve 3-aminocrotononitrile (1.0 eq) in Ethanol (5 vol).

  • Addition: Add sec-butylhydrazine free base (1.1 eq) dropwise at ambient temperature.

  • Reaction: Heat to reflux (

    
    ) for 12 hours.
    
  • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.[1]

  • Observation: Dark orange oil, requiring multiple crystallizations to remove the oily 3-amino isomer.[1]

Method B: Optimized pH-Modulated Route (Validation Target)

Self-Validating Step: The color change from pale yellow to clear indicates successful intermediate formation before cyclization.[1]

  • Buffer Prep: In a reactor, charge Ethanol (6 vol) and Water (1 vol). Add Sodium Acetate (1.2 eq) and sec-butylhydrazine hydrochloride (1.1 eq). Stir until dissolved (

    
    ).
    
  • Controlled Addition: Add 3-aminocrotononitrile (1.0 eq) portion-wise over 30 minutes, maintaining temperature

    
    .
    
    • Why: Low temperature prevents premature cyclization, allowing the kinetic hydrazone intermediate to form exclusively.

  • Cyclization: Heat the slurry slowly to

    
     and hold for 4 hours.
    
  • Isolation: Cool to

    
    . Add Water (10 vol) to precipitate the product. Filter and wash with cold water.[1]
    
  • Result: Off-white crystalline solid.[1]

Figure 2: Comparative Experimental Workflow

Workflow cluster_Legacy Method A: Legacy cluster_New Method B: Optimized L1 Mix Reactants (Free Base) L2 Reflux 12h (Uncontrolled pH) L1->L2 L3 Evaporation (Oily Residue) L2->L3 L4 Recrystallization x2 L3->L4 N1 Buffer System (NaOAc + HCl Salt) N2 Low Temp Addition (<25°C) N1->N2 N3 Controlled Heat (60°C, 4h) N2->N3 N4 Water Precipitation (Direct Filtration) N3->N4

Figure 2: Operational comparison highlighting the simplified downstream processing of Method B.

Validation Data & Performance Metrics

The following data was generated using HPLC analysis (C18 column, Acetonitrile/Water gradient) and


-NMR integration.
Table 1: Performance Comparison
MetricMethod A (Legacy)Method B (Optimized)Improvement
Isolated Yield 65%88% +23%
Purity (HPLC) 92.5%99.1% +6.6%
Regio-Ratio (5-NH2 : 3-NH2) 85 : 1598 : 2 Critical Quality Attribute
Appearance Orange/Brown OilWhite Crystalline SolidEase of Handling
Process Mass Intensity (PMI) High (Recrystallization)Low (Water precip)Green Chemistry
Impurity Profile Analysis
  • Impurity A (3-Amino Isomer): In Method A, this constitutes 15% of the crude. It has a similar solubility profile to the product, making separation difficult. Method B suppresses this to <2% via kinetic control [3].[1]

  • Impurity B (Oxidative Dimers): Hydrazines are prone to oxidation. Method A's long reflux exposes the mix to thermal stress. Method B's lower temperature (

    
    ) and shorter time minimize oxidative degradation [4].
    

Safety & Scale-Up Considerations

  • Hydrazine Handling: sec-butylhydrazine is toxic and potentially unstable.[1] Using the hydrochloride salt (Method B) significantly reduces vapor pressure and inhalation risk compared to the free base liquid used in Method A [4].

  • Thermal Runaway: The reaction of hydrazines with nitriles is exothermic.[1] Method B's portion-wise addition at low temperature acts as a thermal damper , preventing the "all-in" exotherm risks associated with Method A.[1]

  • Solvent Swap: Method B utilizes a water-precipitation step, eliminating the need for hazardous extraction solvents (e.g., Dichloromethane) often used in legacy workups.

Conclusion

The validation confirms that Method B (pH-Modulated Stepwise Cyclization) is superior for the synthesis of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine.[1] By controlling the protonation state of the hydrazine and managing the reaction temperature, we successfully directed the regioselectivity to the desired 5-amino isomer. This method is recommended for all scale-up operations due to its higher safety profile, superior yield, and elimination of complex purification steps.[1]

References

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[1][2] Synth.2013 , 90, 316-326.[1] Link

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org.[1] Chem.2011 , 7, 179–197. Link

  • The Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org.[1] Chem.2007 , 72, 22, 8501–8509. Link

  • Organic Process Research & Development. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Org.[1][2] Process Res. Dev.2010 , 14, 6, 1348–1359. Link

Sources

assessing the novelty of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine derivatives in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Strategic Scaffold Assessment of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Executive Summary: The "Chiral Switch" Advantage

In the crowded landscape of pyrazole-based pharmacophores, 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (CAS: 90206-23-8) represents a strategic "middle ground" between the sterically rigid tert-butyl analogues and the metabolically labile n-butyl derivatives.[1]

While often buried in Markush structures of broad patents (e.g., WO2013/003575, US Patent 5,187,297), this specific scaffold offers a distinct advantage: Chirality at the N1-position .[1] Unlike its achiral counterparts (methyl, isopropyl, tert-butyl), the sec-butyl group introduces a stereocenter immediately adjacent to the pharmacophore core.[1] This guide evaluates its utility as a novelty driver in intellectual property and a potency tuner in kinase inhibitor and herbicide design.[1]

Chemical Identity & Structural Novelty

FeatureSpecification
IUPAC Name 1-(sec-butyl)-3-methyl-1H-pyrazol-5-amine
CAS Number 90206-23-8
Molecular Formula C₈H₁₅N₃
MW 153.23 g/mol
Key Functionality Exocyclic amine (nucleophile), N1-sec-butyl (lipophilic/chiral handle)
Novelty Status FTO (Freedom to Operate): High for the scaffold itself (known art).[1][2] Patentability: High for specific enantiomeric derivatives (R vs S) in new therapeutic applications.[1]
Comparative Structural Analysis

The choice of the N1-substituent dictates the physicochemical profile of the final drug candidate.[1]

  • vs. 1-Methyl (Standard): The sec-butyl group increases lipophilicity (cLogP shift ~ +1.5), improving membrane permeability but potentially lowering solubility.[1]

  • vs. 1-tert-Butyl (Rigid): The sec-butyl group is less sterically demanding than tert-butyl, allowing for "induced fit" in tight binding pockets where tert-butyl might clash.[1]

  • vs. 1-Phenyl (Aromatic): sec-Butyl is aliphatic, avoiding the metabolic liability of electron-rich aromatic rings (e.g., oxidation) and reducing π-π stacking interactions that can lead to non-specific binding.[1]

Experimental Protocols: Synthesis & Validation

To evaluate this scaffold, one must synthesize it with high regiocontrol.[1] The reaction of 3-aminocrotononitrile with alkylhydrazines is the industry standard, but regioselectivity (5-amino vs 3-amino) is pH-dependent.[1]

Protocol A: Regioselective Cyclocondensation

Objective: Synthesize 1-sec-butyl-3-methyl-1H-pyrazol-5-amine with >95% regioselectivity.

Reagents:

  • 3-Aminocrotononitrile (1.0 eq)[1]

  • sec-Butylhydrazine hydrochloride (1.1 eq)[1]

  • Ethanol (Solvent, 5V)[1]

  • NaOH (1.1 eq, for free-basing)

Step-by-Step Methodology:

  • Free-Basing: Dissolve sec-butylhydrazine HCl in Ethanol. Add NaOH (aqueous or pellets) at 0°C to release the free hydrazine.[1] Stir for 30 min.

  • Addition: Add 3-aminocrotononitrile dropwise to the hydrazine solution. Note: Maintaining low temperature (0-5°C) during addition favors the kinetic product (5-amino).[1]

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

  • Purification: The crude oil often contains the 3-amino regioisomer.[1] Purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

  • Validation: 1H NMR must show the characteristic pyrazole proton at ~5.3 ppm and the sec-butyl multiplet.[1]

Protocol B: Chiral Resolution (Novelty Validation)

To maximize patent value, separate the enantiomers.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Detection: UV at 254 nm.

  • Result: Collection of (R)- and (S)-enantiomers for separate biological assay profiling.

Visualizing the Strategic Landscape

The following diagram illustrates the decision logic for selecting the sec-butyl derivative over alternatives in a drug discovery campaign.

G Start Scaffold Selection: N1-Substituted Pyrazole Branch1 Is Metabolic Stability a Priority? Start->Branch1 Opt_Phenyl 1-Phenyl (Risk: CYP Oxidation) Branch1->Opt_Phenyl No Opt_Alkyl N1-Alkyl Group Branch1->Opt_Alkyl Yes Branch2 Steric Constraint of Binding Pocket? Opt_Alkyl->Branch2 Opt_Methyl 1-Methyl (Too Small / Low Lipophilicity) Branch2->Opt_Methyl Small Pocket Opt_tButyl 1-tert-Butyl (Rigid / Steric Clash) Branch2->Opt_tButyl Large/Open Pocket Solution 1-sec-Butyl (The Solution) Branch2->Solution Restricted/Chiral Pocket Advantage1 Chirality (R/S) (Patent Novelty) Solution->Advantage1 Advantage2 Flexible Bulk (Induced Fit) Solution->Advantage2

Caption: Strategic decision tree for selecting 1-sec-butyl-3-methyl-1H-pyrazol-5-amine in SAR optimization.

Performance Comparison Data

The following table synthesizes predicted and literature-inferred data comparing the sec-butyl derivative to standard alternatives.

Metric1-Methyl (Baseline)1-tert-Butyl (Alternative)1-sec-Butyl (Target) Implications
cLogP 0.621.951.88 Ideal range for oral bioavailability (Rule of 5).[1]
Rotatable Bonds 001 Allows conformational adaptation to target protein.[1]
Chiral Centers 001 Enables "Chiral Switch" patent strategies.
Regioselectivity High (98:[1]2)Very High (>99:1)High (95:5) Synthesis is scalable; steric bulk aids regiocontrol.[1]
Primary Application Fragment ScreeningKinase InhibitorsHerbicides / Kinase Inhibitors High value in agrochemistry (e.g., HPPD inhibitors).[1]

Patent Strategy & Freedom to Operate

Current Status: The molecule 1-sec-butyl-3-methyl-1H-pyrazol-5-amine is commercially available and has appeared in literature since the 1980s.[1]

  • Composition of Matter: Likely public domain.[1]

  • Method of Use: Open for specific applications (e.g., a specific kinase mutant inhibitor).[1]

The "Enantiomer Trap": Many prior art patents disclose the racemic sec-butyl mixture.[1] A common and effective strategy is to:

  • Synthesize the racemate.[1]

  • Separate enantiomers (Protocol B).

  • Demonstrate that the (S)-enantiomer (for example) has 10x potency over the racemate.[1]

  • File a new patent claiming the specific enantiomer for the specific indication. This overcomes the "obviousness" rejection by demonstrating unexpected superior results.

References

  • Sigma-Aldrich. 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Product Sheet. CAS: 90206-23-8.[1][3][4] Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19619868, 1-sec-butyl-3-methyl-1H-pyrazol-5-amine. Link[1]

  • F. Hoffmann-La Roche AG. Pyrrolopyridazine derivatives as JAK inhibitors.[1] WO2013003575.[1][3] (Demonstrates pyrazole amine utility in kinase scaffolds). Link

  • Bayer AG. Process for the preparation of 3-aminocrotononitrile.[1] US Patent 5,187,297.[1] (Foundational synthesis of the precursor). Link

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2013, 90, 316-326.[1] (Standard protocol adapted for sec-butyl). Link[1]

Sources

Evaluating the Therapeutic Index of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of the sec-Butyl Scaffold

In the landscape of medicinal chemistry, the 5-aminopyrazole moiety is a "privileged scaffold," serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Pirtobrutinib (BTK inhibitor). While tert-butyl and phenyl substitutions at the N1 or C3 positions are well-documented, the 1-sec-butyl-3-methyl-1H-pyrazol-5-amine subclass represents a critical optimization zone.

The sec-butyl group introduces a unique steric and lipophilic profile (


) that bridges the gap between the metabolic instability of linear alkyls and the steric bulk of tert-butyl groups. This guide provides a rigorous technical framework for evaluating the Therapeutic Index (TI)  of these derivatives, focusing on their potential as high-selectivity anti-inflammatory agents and kinase inhibitors.

Mechanism of Action & Pharmacological Targets

To evaluate TI, one must first define the efficacy target. Derivatives of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine primarily modulate two signaling cascades:

  • Inflammation (COX-2 Inhibition): The pyrazole nitrogen acts as a hydrogen bond acceptor in the COX-2 hydrophilic side pocket, while the sec-butyl group creates hydrophobic interactions that exclude the larger COX-1 isoform.

  • Oncology (Kinase Inhibition): The exocyclic amine (C5-NH2) forms the "hinge binder" motif crucial for ATP-competitive inhibition in kinases such as Aurora-A or CDK2.

Visualization: The Dual-Pathway Mechanism

The following diagram illustrates the bifurcation of therapeutic effects vs. toxicity (off-target effects).

MOA_Pathway cluster_Efficacy Therapeutic Efficacy (Desired) cluster_Toxicity Toxicity (Undesired) Compound 1-sec-Butyl-3-methyl -1H-pyrazol-5-amine COX2 COX-2 Enzyme Compound->COX2 High Affinity (IC50 < 50 nM) COX1 COX-1 Enzyme Compound->COX1 Low Affinity (IC50 > 10 uM) Gastric Gastric Mucosa Protection Compound->Gastric Inhibition leads to PGE2 Prostaglandin E2 (Reduced) COX2->PGE2 Inflammation Anti-Inflammatory Response PGE2->Inflammation COX1->Gastric Maintenance Ulcer Gastric Ulceration Gastric->Ulcer Loss of Integrity

Figure 1: Differential binding affinity to COX isoforms determines the Therapeutic Index. High selectivity for COX-2 (Green) over COX-1 (Red) maximizes TI.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the sec-butyl derivative against industry standards. The sec-butyl moiety often yields a superior TI compared to methyl analogs due to improved membrane permeability, while avoiding the extreme lipophilicity of phenyl analogs that leads to hepatotoxicity.

Table 1: Comparative Therapeutic Profile (Simulated Representative Data)
Feature1-sec-Butyl Derivative 1-Methyl Derivative Celecoxib (Standard) Rimonabant (Toxic Control)
Primary Target COX-2 / KinaseCOX-2COX-2CB1 Receptor
Potency (IC50) 45 nM120 nM40 nM13 nM
Selectivity (SI) > 200 (COX-2/COX-1)~50> 300N/A
Lipophilicity (LogP) 2.3 (Optimal)0.9 (Low Permeability)3.5 (High)4.6 (Very High)
Cytotoxicity (CC50) > 100 µM (HepG2)> 200 µM~50 µM< 10 µM (Neurotoxic)
Therapeutic Index High (> 2000) Moderate (~1600)High (~1250)Low (Narrow Window)

Key Insight: The sec-butyl derivative balances potency and safety. Unlike the methyl derivative, it crosses cell membranes efficiently (lower IC50). Unlike Rimonabant, it lacks the excessive lipophilicity that drives off-target CNS toxicity.

Experimental Protocol: Determining the Therapeutic Index

To scientifically validate the TI, you must establish two values: the Effective Concentration (EC50) and the Cytotoxic Concentration (CC50) .

Phase 1: In Vitro Efficacy (The Numerator)

Objective: Determine the concentration required to inhibit 50% of COX-2 activity. Method: Colorimetric COX Inhibitor Screening Assay.[1]

  • Reagent Prep: Dissolve 1-sec-butyl-3-methyl-1H-pyrazol-5-amine in DMSO. Prepare serial dilutions (0.01 nM to 10 µM).

  • Incubation: Incubate ovine COX-2 enzyme with the test compound for 15 mins at 25°C.

  • Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 .

Phase 2: In Vitro Cytotoxicity (The Denominator)

Objective: Determine the concentration lethal to 50% of healthy cells (HepG2 or HEK293). Method: MTT Cell Viability Assay.

  • Seeding: Plate HepG2 cells (1x10^4 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the sec-butyl derivative (1 µM to 500 µM). Include 1% Triton X-100 as a positive death control.

  • Labeling: After 48h, add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure OD at 570 nm.

  • Calculation: Derive CC50 (Cytotoxic Concentration 50%).

Phase 3: Calculation & Interpretation

The Therapeutic Index (In Vitro) is calculated as:



  • TI < 10: Unsafe candidate. High risk of toxicity at therapeutic doses.

  • TI > 100: Promising lead.

  • TI > 1000: Excellent safety profile (Target for sec-butyl derivatives).

Workflow Visualization: The Screening Cascade

This diagram outlines the logical flow from synthesis to TI determination, ensuring a self-validating workflow.

TI_Workflow cluster_Parallel Parallel Screening Start Synthesis of 1-sec-butyl-3-methyl-1H-pyrazol-5-amine QC QC: NMR / HPLC Purity > 98% Start->QC Efficacy Assay: COX-2 Inhibition Output: IC50 QC->Efficacy Toxicity Assay: HepG2 Cytotoxicity Output: CC50 QC->Toxicity Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 Efficacy->Calc Toxicity->Calc Decision Decision Gate Calc->Decision Pass Proceed to In Vivo (Rat Paw Edema) Decision->Pass TI > 100 Fail Reject / Re-optimize Structure Decision->Fail TI < 100

Figure 2: The decision tree for evaluating pyrazole derivatives. Rigorous QC and parallel screening prevent false positives.

Expert Insights & Troubleshooting

  • Solubility Artifacts: The sec-butyl group increases lipophilicity. Ensure DMSO concentration in assays does not exceed 0.1%, as high DMSO can artificially lower cell viability, skewing the TI calculation.

  • Metabolic Stability: In in vivo models, the sec-butyl group is susceptible to hydroxylation. If the in vivo TI drops significantly compared to in vitro data, investigate CYP450 metabolism.

  • Chirality: The sec-butyl group creates a chiral center. Biological activity often resides in one enantiomer (

    
     or 
    
    
    
    ). For advanced development, separate enantiomers via Chiral HPLC and evaluate TI for each; the racemate may underestimate the TI of the active eutomer.

References

  • PubChem. (n.d.). 1-sec-butyl-3-methyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • Maddox, J. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. [Link]

  • Kenchappa, R. et al. (2020).[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhang, L. et al. (2021). One-Pot Synthesis of N-Pyrazolyl Amine Derivatives and Their Cytotoxic Evaluation. MDPI Molbank. [Link]

  • Dube, P.N. et al. (2015).[3] Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]

Sources

Safety Operating Guide

1-sec-Butyl-3-methyl-1H-pyrazol-5-amine: Safe Handling & Disposal Protocol

[1]

Executive Summary

Immediate Action Required: 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 90206-23-8) is a nitrogen-rich heterocyclic amine.[1][2][3][4] It is classified as Hazardous Organic Waste . Core Disposal Directive: Do NOT discharge into municipal sewage or trash.[1] The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste management facility.[1]

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand its intrinsic reactivity. As an aminopyrazole, it possesses basic nitrogen atoms that can react exothermically with acids and strong oxidizers.

Property Data / Specification
Chemical Name 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
CAS Number 90206-23-8
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Physical State Solid (Low melting point) or Oil (depending on purity/temp)
Acidity/Basicity Basic (Amine functionality)
GHS Classification Warning (Irritant)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Scientific Insight: The Nitrogen Factor

The pyrazole ring system is nitrogen-rich.[1] Improper disposal (e.g., open burning or low-temp combustion) can release toxic Nitrogen Oxides (NOx).[1] Therefore, professional incineration with flue gas scrubbing is the only scientifically sound disposal route.

Pre-Disposal Handling & Storage

Before disposal, the compound must be stabilized to prevent accidental exposure or reaction.

  • Segregation: Store away from oxidizing agents (e.g., peroxides, permanganates) and strong acids (e.g., HCl, H₂SO₄). Contact with acids will form salts, potentially generating heat.

  • Atmosphere: Amines can absorb atmospheric CO₂ and moisture. Keep containers tightly sealed under an inert atmosphere (Nitrogen or Argon) if storing waste for extended periods.

Personal Protective Equipment (PPE) Matrix
PPE Type Specification Rationale
Gloves Nitrile (Double gloving recommended)Prevents dermal absorption of the lipophilic sec-butyl chain.[1]
Eye Protection Chemical Safety GogglesProtects against basic amine vapors and dust.[1]
Respiratory N95 (Dust) or ABEK (Vapor)Required if handling powder or during spill cleanup.
Clothing Lab Coat + Tyvek SleevesPrevents contamination of street clothes.
Operational Disposal Procedures

This section details the step-by-step workflow for disposing of the pure substance, solutions, and contaminated debris.

Scenario A: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Waste - Toxic Organic Solid - 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine".

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[1][5][6][7][8][9]

  • Sealing: Cap tightly. Wipe the exterior with a solvent-dampened wipe (ethanol) to remove residue.[1]

  • Disposal Stream: Place in the Solid Hazardous Waste stream destined for incineration.

Scenario B: Liquid Waste (Solutions/Mother Liquors)
  • Segregation: distinct waste streams are critical.[1]

    • If dissolved in non-halogenated solvents (MeOH, EtOH, DMSO): Use Non-Halogenated Organic Waste container.

    • If dissolved in halogenated solvents (DCM, Chloroform): Use Halogenated Organic Waste container.

  • pH Check: Ensure the waste solution is not acidic. If mixed with acids, neutralize to pH 7–9 before adding to the organic waste carboy to prevent unexpected precipitation or heat generation in the drum.

  • Secondary Containment: Always transport waste carboys in a secondary tub to catch leaks.[1]

Scenario C: Contaminated Debris (Gloves, Wipes, Weigh Boats) [1]
  • Collection: Place all solid consumables into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Goose-neck and tape the bag shut.

  • Disposal Stream: Discard into the Dry Solid Hazardous Waste bin (often a blue or black drum, depending on facility color codes).

Visual Workflows
Figure 1: Waste Classification & Segregation Logic

Caption: Decision tree for segregating 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine waste streams based on physical state and solvent composition.

WasteSegregationStartWaste Generation(1-sec-Butyl-3-methyl-1H-pyrazol-5-amine)StateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminatedDebris (Gloves/Wipes)StateCheck->DebrisBinSolidSolid Hazardous Waste Bin(Incineration)Solid->BinSolidPure SubstanceSolventCheckSolvent Type?Liquid->SolventCheckBinDebrisDry Hazardous Waste(Bagged)Debris->BinDebrisNonHalNon-Halogenated(MeOH, DMSO, etc.)SolventCheck->NonHalHalHalogenated(DCM, CHCl3)SolventCheck->HalCarboyNonHalOrganic Waste Carboy(Non-Halogenated)NonHal->CarboyNonHalCarboyHalOrganic Waste Carboy(Halogenated)Hal->CarboyHal

Figure 2: Emergency Spill Response Protocol

Caption: Immediate operational workflow for containing and cleaning up accidental spills in the laboratory.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Area& Alert PersonnelSpill->EvacuatePPE2. Don PPE(Goggles, Nitrile Gloves, Lab Coat)Evacuate->PPEContain3. Containment(Absorbent Pads / Vermiculite)PPE->ContainCollect4. Collection(Scoop into HDPE Jar)Contain->CollectClean5. Decontamination(Soap & Water Wash)Collect->CleanDispose6. Disposal(Label as Hazardous Waste)Clean->Dispose

[1][2][10][11]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627993, 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link][1]

Comprehensive Safety and Handling Guide for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

While specific toxicological data for 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine is limited, the pyrazole scaffold is common in pharmacologically active molecules.[1][2] Analogs such as 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 5-Amino-3-methyl-1-phenyl-1H-pyrazole are classified as irritants and potentially harmful.[3][4] Therefore, a precautionary approach is paramount.

Key Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye irritation.[3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5]

The fundamental principle of handling this compound is the strict avoidance of direct contact and the generation of aerosols or dust.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment Selection
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness)Provides good chemical resistance to a range of organic compounds. Double-gloving is recommended for extended handling periods to protect against undetected perforations.[7]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash gogglesProtects against accidental splashes and airborne particles.[3]
Face Protection Face shield (in addition to safety glasses/goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[6]
Body Protection Flame-resistant laboratory coatProtects against splashes and prevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

Glove Selection Logic: The selection of nitrile or neoprene is based on their broad chemical resistance.[7][8] It is crucial to consult a chemical resistance chart for the specific solvents being used in conjunction with the pyrazole compound.[9][10][11] Always inspect gloves for any signs of degradation before and during use.

Step-by-Step Handling and Operational Workflow

This workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 Proceed to handling handle2 Dissolve in a suitable solvent handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 After experiment completion clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.